Menaquinone-7-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H64O2 |
|---|---|
Molecular Weight |
655.0 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i10+1,11+1,30+1,31+1,43+1,44+1 |
InChI Key |
RAKQPZMEYJZGPI-MUMAHXDWSA-N |
Isomeric SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Menaquinone-7-13C6 and its chemical structure?
For researchers, scientists, and professionals in drug development, understanding the nuances of isotopically labeled compounds is critical for robust and accurate experimental design. This guide provides a comprehensive overview of Menaquinone-7-13C6, a stable isotope-labeled form of Vitamin K2 MK-7, detailing its chemical structure, properties, and applications.
Introduction to Menaquinone-7
Menaquinone-7 (MK-7), a member of the vitamin K2 family, is a vital fat-soluble vitamin.[1][2] It is characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of seven isoprenyl units.[3] This structure, particularly its long side chain, contributes to its high bioavailability and extended half-life in the bloodstream compared to other forms of vitamin K.[1][4] MK-7 plays a crucial role as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of various vitamin K-dependent proteins (VKDPs). These activated proteins are involved in critical physiological processes, including blood coagulation, bone metabolism, and the inhibition of arterial calcification.
This compound: The Labeled Analog
This compound is a stable isotope-labeled version of Menaquinone-7. In this molecule, six specific carbon atoms are replaced with the heavier carbon-13 (¹³C) isotope. This labeling does not alter the chemical properties of the molecule but increases its molecular weight by six units. The primary application of this isotopic labeling is in quantitative analysis using mass spectrometry (MS). This compound serves as an ideal internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of natural Menaquinone-7 in biological samples.
Chemical Structure and Properties
The specific labeling pattern for commercially available this compound is on the naphthoquinone ring, at positions 4′, 5, 6, 7, 8, and 8′.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | ¹³C₆C₄₀H₆₄O₂ | |
| Molecular Weight | 654.96 g/mol | |
| Unlabeled CAS Number | 2124-57-4 | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥95% | |
| Appearance | Light yellow crystalline solid/powder | |
| Storage Temperature | -20°C | |
| Mass Shift | M+6 |
Visualization of the Chemical Structure
To illustrate the molecular architecture of this compound, the following diagram highlights the core naphthoquinone ring, the seven-unit isoprenoid side chain, and the positions of the ¹³C labels.
Caption: Chemical structure of this compound with labeled carbons highlighted.
Production and Synthesis
Menaquinone-7 can be produced through both bacterial fermentation and chemical synthesis. Fermentation, particularly using strains of Bacillus subtilis, is a common method for producing the biologically active all-trans isomer of MK-7. Chemical synthesis offers an alternative route that can be more cost-effective and allows for the production of high-purity MK-7.
The synthesis of isotopically labeled this compound is a more complex process. While detailed proprietary protocols are not publicly available, the general approach involves introducing ¹³C-labeled precursors at specific stages of a chemical synthesis pathway. This ensures the precise incorporation of the heavy isotopes into the desired positions on the naphthoquinone ring.
Experimental Protocols: Application as an Internal Standard
The primary use of this compound is as an internal standard for quantification of MK-7 by LC-MS. Here is a generalized workflow for such an application:
Caption: General workflow for quantifying Menaquinone-7 using this compound.
Detailed Methodology:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a matrix (e.g., charcoal-stripped plasma) with known concentrations of unlabeled Menaquinone-7. A fixed, known concentration of this compound is added to each standard.
-
Sample Preparation:
-
A precise volume of the biological sample (e.g., plasma, serum) is taken.
-
The sample is "spiked" with a known amount of this compound solution. This labeled standard will account for variations in sample extraction and instrument response.
-
The lipids, including both labeled and unlabeled MK-7, are extracted from the sample. This is typically achieved through liquid-liquid extraction (e.g., with hexane or isopropanol) or solid-phase extraction (SPE).
-
The organic solvent containing the extracted analytes is evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a solvent compatible with the liquid chromatography mobile phase.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The unlabeled MK-7 and the labeled MK-7-13C6 co-elute from the LC column but are distinguished by the mass spectrometer based on their different masses.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (MK-7) and the internal standard (MK-7-13C6).
-
-
Data Analysis and Quantification:
-
The peak areas for both the unlabeled MK-7 and the labeled this compound are integrated.
-
A ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample and calibration standard.
-
A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
The concentration of Menaquinone-7 in the unknown samples is determined by interpolating their peak area ratios on the calibration curve.
-
Biological Signaling and Function
This compound is chemically identical to its unlabeled counterpart and thus participates in the same biological pathways. The primary role of MK-7 is to facilitate the post-translational modification of vitamin K-dependent proteins.
Caption: Activation pathway of Vitamin K-Dependent Proteins (VKDPs) by Menaquinone-7.
This pathway illustrates that MK-7 is an essential cofactor for the GGCX enzyme. This enzyme catalyzes the carboxylation of glutamate (Glu) residues on inactive VKDPs to form γ-carboxyglutamate (Gla) residues. This conversion activates the proteins, enabling them to bind calcium and perform their specific biological functions, such as directing calcium to bones and preventing its deposition in arteries.
References
Synthesis and Purification of 13C-Labeled Menaquinone-7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled Menaquinone-7 (MK-7), a vital tool for research in drug metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. This document outlines a biosynthetic approach utilizing Bacillus subtilis, detailing the fermentation, extraction, purification, and characterization processes.
Introduction to ¹³C-Labeled Menaquinone-7
Menaquinone-7 (MK-7), a highly bioavailable form of vitamin K2, plays a crucial role in blood coagulation and bone metabolism. Isotopic labeling of MK-7 with carbon-13 (¹³C) provides a non-radioactive method to trace its metabolic fate and quantify its presence in biological matrices with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The biosynthetic production of ¹³C-labeled MK-7 using microorganisms like Bacillus subtilis offers an efficient and stereospecific route to obtain the biologically active all-trans isomer.
Biosynthetic Pathway of Menaquinone-7
The biosynthesis of the MK-7 molecule in Bacillus subtilis involves two primary pathways: the shikimate pathway for the formation of the naphthoquinone ring and the methylerythritol phosphate (MEP) pathway for the synthesis of the isoprenoid side chain. For the production of ¹³C-labeled MK-7, a ¹³C-labeled carbon source, such as [U-¹³C₆]-glucose, is supplied in the fermentation medium. The bacteria will metabolize this labeled glucose, incorporating the ¹³C atoms into the precursors of both pathways, ultimately leading to a fully or partially ¹³C-labeled MK-7 molecule.
Experimental Protocols
Fermentation of Bacillus subtilis for ¹³C-Menaquinone-7 Production
This protocol outlines the steps for the cultivation of Bacillus subtilis to produce ¹³C-labeled menaquinone-7.
Media Preparation:
-
Seed Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Adjust pH to 7.0.
-
Fermentation Medium: 30 g/L [U-¹³C₆]-Glucose (or other desired ¹³C-labeled precursor), 60 g/L Soy Peptone, 5 g/L Yeast Extract, 3 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O. Adjust pH to 7.0.
-
Sterilize all media by autoclaving at 121°C for 20 minutes.
Inoculum Preparation:
-
Inoculate a single colony of Bacillus subtilis natto into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the optical density at 600 nm (OD₆₀₀) reaches 1.0-1.5.
Fermentation:
-
Inoculate the fermentation medium with the seed culture at a 2% (v/v) ratio.
-
Incubate at 37°C with shaking at 200 rpm for 5-7 days.
-
Monitor the cell growth (OD₆₀₀) and pH periodically.
Extraction of ¹³C-Menaquinone-7
Cell Harvesting:
-
After fermentation, centrifuge the culture broth at 8,000 rpm for 15 minutes to separate the bacterial cells from the supernatant.
-
Collect the cell pellet for extraction.
Solvent Extraction:
-
Resuspend the cell pellet in a 2:1 (v/v) mixture of n-hexane and isopropanol.
-
Agitate the mixture vigorously for 1-2 hours at room temperature.
-
Centrifuge at 5,000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the extracted ¹³C-MK-7.
-
Repeat the extraction process on the remaining aqueous phase and cell debris to maximize recovery.
-
Combine the organic phases.
Purification of ¹³C-Menaquinone-7
The crude extract is purified using a combination of chromatographic techniques and crystallization.
Chromatography:
-
Column Chromatography:
-
Concentrate the combined organic extracts under reduced pressure.
-
Dissolve the residue in a minimal amount of n-hexane.
-
Load the solution onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 0% to 10% ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing ¹³C-MK-7.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For higher purity, the fractions containing ¹³C-MK-7 can be further purified by preparative reverse-phase HPLC.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and ethanol (e.g., 95:5 v/v).
-
Flow Rate: 2-5 mL/min.
-
Detection: UV at 248 nm.
-
Collect the peak corresponding to ¹³C-MK-7.
-
Crystallization:
-
Evaporate the solvent from the purified ¹³C-MK-7 fraction.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., warm ethanol or acetone).
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Workflow and Data Presentation
Table 1: Summary of Quantitative Data for ¹³C-Menaquinone-7 Synthesis and Purification
| Parameter | Expected Value | Notes |
| Fermentation Yield of ¹³C-MK-7 | 10-50 mg/L | Highly dependent on the B. subtilis strain and fermentation conditions. |
| Extraction Efficiency | > 90% | With repeated solvent extractions. |
| Purification Yield (Overall) | 30-50% | Based on the initial amount in the crude extract. Losses occur at each purification step. |
| Final Purity | > 98% | As determined by HPLC analysis. |
| Isotopic Enrichment | > 95% | When using >99% enriched ¹³C-glucose. Determined by mass spectrometry. |
Characterization of ¹³C-Menaquinone-7
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized ¹³C-MK-7 and to determine the level of isotopic enrichment. High-resolution mass spectrometry can distinguish between the unlabeled MK-7 and its ¹³C-isotopologues.
Table 2: Expected Mass Spectrometry Data for ¹³C-Menaquinone-7
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Menaquinone-7 (unlabeled) | C₄₆H₆₄O₂ | 648.4898 |
| ¹³C-Menaquinone-7 (fully labeled) | ¹³C₄₆H₆₄O₂ | 694.5434 |
The isotopic distribution pattern in the mass spectrum will reveal the extent of ¹³C incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR and ¹H-NMR are essential for confirming the chemical structure of the synthesized MK-7 and for verifying the positions of the ¹³C labels. In a fully ¹³C-labeled MK-7, the ¹³C-NMR spectrum will show complex splitting patterns due to ¹³C-¹³C coupling, providing detailed structural information.
Table 3: Key ¹³C-NMR Chemical Shifts for Menaquinone-7
| Carbon Atom(s) | Expected Chemical Shift (ppm) |
| C1, C4 (Carbonyls) | ~184-185 |
| C2, C3 (Naphthoquinone ring) | ~144-146 |
| C5, C8 (Naphthoquinone ring) | ~126-127 |
| C6, C7 (Naphthoquinone ring) | ~133-134 |
| C9, C10 (Naphthoquinone ring) | ~132-133 |
| Methyl group on naphthoquinone | ~12-13 |
| Isoprenoid chain carbons | 10-160 (various signals) |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.
Conclusion
This guide provides a detailed framework for the synthesis and purification of ¹³C-labeled Menaquinone-7. The biosynthetic approach using Bacillus subtilis is a robust method for obtaining the biologically active all-trans isomer with high isotopic enrichment. The provided protocols for fermentation, extraction, purification, and characterization will enable researchers to produce and validate this important analytical standard for a variety of applications in the fields of drug development and nutritional science.
The In Vivo Journey of Isotope-Labeled Vitamin K2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K2, a family of menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Its involvement in bone metabolism and the inhibition of vascular calcification has garnered significant interest within the scientific and medical communities.[1][2][3] To elucidate the precise mechanisms of action, absorption, distribution, metabolism, and excretion (ADME) of Vitamin K2, in vivo studies employing isotope-labeled forms of menaquinones are indispensable. This technical guide provides a comprehensive overview of the biological role of isotope-labeled Vitamin K2 in vivo, with a focus on experimental methodologies and quantitative data to support researchers and drug development professionals in this field.
Stable isotope labeling, utilizing isotopes such as deuterium (²H or D) and carbon-13 (¹³C), offers a powerful tool to trace the metabolic fate of Vitamin K2 without the safety concerns associated with radioisotopes.[4][5] These labeled compounds allow for the differentiation of exogenously administered Vitamin K2 from endogenous pools, enabling precise pharmacokinetic and metabolic studies.
Quantitative Data on Isotope-Labeled Vitamin K2 Distribution
The following tables summarize quantitative data from in vivo studies that utilized deuterium-labeled Vitamin K forms to investigate tissue distribution. These studies highlight the conversion of dietary phylloquinone (PK, Vitamin K1) to menaquinone-4 (MK-4), a key form of Vitamin K2 in many tissues.
Table 1: Tissue Distribution of Deuterium-Labeled Phylloquinone (L-PK) and Menaquinone-4 (L-MK-4) in Rats
| Tissue | L-PK (pmol/g) | L-MK-4 (pmol/g) | Total MK-4 (pmol/g) | % L-MK-4 of Total MK-4 |
| Brain | 0.8 ± 0.2 | 1.8 ± 0.4 | 10.5 ± 1.5 | 17.1% |
| Heart | 2.5 ± 0.5 | 1.9 ± 0.4 | 4.2 ± 0.8 | 45.2% |
| Kidney | 4.2 ± 0.8 | 6.8 ± 1.2 | 10.2 ± 1.8 | 66.7% |
| Liver | 15.8 ± 2.5 | 0.5 ± 0.1 | 1.2 ± 0.3 | 41.7% |
| Lung | 3.1 ± 0.6 | 2.5 ± 0.5 | 4.8 ± 0.9 | 52.1% |
| Pancreas | 2.1 ± 0.4 | 12.5 ± 2.1 | 15.8 ± 2.7 | 79.1% |
| Spleen | 1.5 ± 0.3 | 0.9 ± 0.2 | 2.1 ± 0.4 | 42.9% |
| Testes | 1.2 ± 0.3 | 2.8 ± 0.5 | 15.2 ± 2.5 | 18.4% |
| Fat | 3.5 ± 0.7 | 1.1 ± 0.2 | 5.8 ± 1.1 | 19.0% |
Data are presented as mean ± SEM. Fischer 344 male rats were fed a diet containing 1.6 mg/kg deuterium-labeled phylloquinone for 7 days.
Table 2: Bone Marrow and Cortex Concentrations of Labeled and Unlabeled Vitamin K Forms in Rats
| Vitamin K Form | Bone Marrow (pmol/g) | Bone Cortex (pmol/g) |
| Unlabeled PK | 1.2 ± 0.2 | 0.5 ± 0.1 |
| L-PK | 0.9 ± 0.2 | 0.4 ± 0.1 |
| Unlabeled MK-4 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| L-MK-4 | 1.8 ± 0.3 | 1.1 ± 0.2 |
Data are presented as mean ± SEM.
Table 3: Pharmacokinetic Parameters of Menaquinone-7 (MK-7) in Healthy Human Volunteers (Single Oral Dose)
| Dose (µg) | Cmax (ng/mL) | Tmax (hours) | AUC (0-24h) (ng·h/mL) |
| 75 | ~1.0 | 6 | 13.8 ± 4.3 to 16.1 ± 6.7 |
| 180 | 6.77 ± 3.30 | 4 | 66 ± 29 |
| 420 | Not specified | 6 | Not specified |
Data are from separate studies and presented as mean ± SD or range. These values for unlabeled MK-7 can inform the design of studies with isotope-labeled MK-7.
Experimental Protocols
Protocol 1: In Vivo Conversion of Deuterium-Labeled Phylloquinone to Menaquinone-4 in Rodents
This protocol is adapted from studies investigating the tissue-specific conversion of dietary phylloquinone to MK-4.
1. Synthesis of Isotope-Labeled Vitamin K:
-
Deuterium-labeled phylloquinone (e.g., d7-PK) can be chemically synthesized or obtained from commercial suppliers. The position and number of deuterium atoms should be confirmed by mass spectrometry and NMR.
2. Animal Model:
-
Species: Fischer 344 or C57BL/6 mice/rats are commonly used.
-
Housing: House animals in suspended wire-bottom cages to minimize coprophagy (consumption of feces), which can be a source of menaquinones produced by gut bacteria.
-
Acclimatization: Acclimatize animals for at least one week to the housing conditions and a purified control diet.
3. Diet Preparation and Administration:
-
Vitamin K Deficient Diet: Prior to the administration of the labeled compound, place animals on a vitamin K-deficient diet for a period of 10-14 days to deplete endogenous vitamin K stores.
-
Labeled Diet: Prepare a purified diet containing a known concentration of the isotope-labeled phylloquinone (e.g., 1.6 mg/kg of diet). The labeled compound can be mixed into the diet oil.
-
Administration: Provide the labeled diet ad libitum for the desired study duration (e.g., 1, 3, 7 days). Monitor food intake and body weight.
4. Sample Collection:
-
Euthanasia: At the end of the study period, euthanize animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Tissue Collection: Rapidly excise, weigh, and snap-freeze tissues of interest (e.g., liver, brain, heart, kidney, pancreas, bone, adipose tissue) in liquid nitrogen. Store all samples at -80°C until analysis.
5. Sample Preparation and Analysis:
-
Homogenization: Homogenize frozen tissues in an appropriate buffer (e.g., phosphate-buffered saline).
-
Lipid Extraction: Extract lipids from plasma and tissue homogenates using a solvent system such as hexane or a mixture of methanol, chloroform, and water.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to remove interfering substances.
-
LC-MS/MS Analysis: Quantify the concentrations of labeled and unlabeled phylloquinone and menaquinone-4 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use a C18 or C30 reversed-phase column for separation. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ionization source. Monitor specific precursor and product ion transitions for each analyte and its corresponding internal standard (e.g., ¹³C-labeled analogue).
Protocol 2: Oral Gavage Administration of Isotope-Labeled Menaquinones
This protocol is a general guideline for pharmacokinetic studies involving the direct administration of isotope-labeled MK-4 or MK-7.
1. Preparation of Dosing Solution:
-
Dissolve the isotope-labeled menaquinone (e.g., ¹³C-MK-7 or d7-MK-4) in a suitable vehicle, such as corn oil or a specialized formulation for lipid-soluble compounds. Ensure the compound is fully solubilized.
2. Animal Model and Dosing:
-
Fasting: Fast animals overnight (e.g., 12 hours) prior to dosing to ensure an empty stomach and minimize variability in absorption.
-
Administration: Administer the dosing solution via oral gavage using a ball-tipped gavage needle. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
3. Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) to characterize the pharmacokinetic profile. Blood can be collected from the tail vein (for multiple samples from the same animal) or via terminal cardiac puncture.
4. Sample Processing and Analysis:
-
Process and analyze plasma samples for the concentration of the labeled menaquinone and its potential metabolites using a validated LC-MS/MS method as described in Protocol 1.
Signaling Pathways and Biological Roles
Isotope-labeled Vitamin K2 is instrumental in elucidating the signaling pathways and biological mechanisms through which it exerts its effects.
The Vitamin K Cycle and Carboxylation
The primary function of Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and interact with other molecules.
Caption: The Vitamin K cycle and its role in the carboxylation of Vitamin K-dependent proteins (VKDPs).
Role in Bone Metabolism: Osteocalcin Carboxylation
In bone, Vitamin K2 is essential for the carboxylation of osteocalcin, a protein synthesized by osteoblasts. Carboxylated osteocalcin (cOC) binds to the hydroxyapatite matrix of bone, contributing to bone mineralization and strength. Undercarboxylated osteocalcin (ucOC) is a marker of poor Vitamin K status and is associated with an increased risk of fractures.
Caption: Vitamin K2-dependent carboxylation of osteocalcin in bone metabolism.
Role in Cardiovascular Health: MGP and Inhibition of Vascular Calcification
Vitamin K2 plays a critical role in preventing vascular calcification through the activation of Matrix Gla Protein (MGP). MGP is a potent inhibitor of soft tissue calcification. In its uncarboxylated state (ucMGP), it is inactive. Vitamin K2-dependent carboxylation converts ucMGP to its active, carboxylated form (cMGP), which can then inhibit the formation of calcium crystals in the arterial wall.
Caption: The role of Vitamin K2 in the activation of MGP to inhibit vascular calcification.
Experimental Workflow Overview
The following diagram outlines a typical workflow for an in vivo study using isotope-labeled Vitamin K2.
Caption: A generalized experimental workflow for in vivo studies with isotope-labeled Vitamin K2.
Conclusion
The use of isotope-labeled Vitamin K2 is a powerful methodology for advancing our understanding of its biological roles in vivo. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute robust studies to investigate the pharmacokinetics, metabolism, and mechanisms of action of this vital nutrient. Further research, particularly with labeled long-chain menaquinones like MK-7, will continue to unravel the complex and multifaceted contributions of Vitamin K2 to human health.
References
- 1. Vitamin K Dependent Proteins and the Role of Vitamin K2 in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing Evidence of a Proven Mechanism Shows Vitamin K2 Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available Menaquinone-7-13C6 for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Menaquinone-7-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in clinical and metabolic research. This document outlines the key suppliers, product specifications, relevant experimental protocols, and the intricate signaling pathways involving Menaquinone-7.
Commercial Availability and Product Specifications
This compound is available from several reputable suppliers, ensuring its accessibility for research purposes. The primary application of this isotopically labeled compound is as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Vitamin K2 (MK-7) in biological matrices.[1][2][3] Below is a summary of commercially available sources and their product specifications.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Weight | Form | Applications |
| MedchemExpress | This compound | HY-13959S | Not Specified | Not Specified | 655.01 | Solid | Research Use Only[1] |
| Cambridge Isotope Laboratories, Inc. | Vitamin K₂ (menaquinone MK-7) (4′,5,6,7,8,8′-¹³C₆) | CLM-10377 | 99% | 95% | 654.96 | Individual | Clinical MS, Metabolism, Metabolomics[4] |
| Sigma-Aldrich | Vitamin K2 (MK-7)-4′,5,6,7,8,8′-13C6 | 900075 | ≥99 atom % 13C | ≥95% (CP) | 654.96 | Powder | Mass spectrometry (MS): suitable |
The Role of Menaquinone-7 in Biological Pathways
Menaquinone-7 (Vitamin K2) is a vital cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in various proteins. This carboxylation is essential for the biological activity of these Vitamin K-dependent proteins (VKDPs), which play critical roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification.
Carboxylation of Gla-Proteins
The primary function of Menaquinone-7 is to enable the carboxylation of key proteins such as osteocalcin and Matrix Gla Protein (MGP). Undercarboxylated forms of these proteins are inactive.
Key Signaling Pathways Influenced by Menaquinone-7
Recent research has unveiled the involvement of Menaquinone-7 in various cellular signaling pathways beyond its classical role in carboxylation. These pathways are implicated in inflammation, oxidative stress, and cellular proliferation.
-
Keap-1/Nrf-2/HO-1 Pathway: Menaquinone-7 has been shown to modulate this pathway, which is a critical regulator of the cellular antioxidant response.
-
PI3K/AKT, MAP Kinase, JAK/STAT, and NF-κB Pathways: These pathways, central to cell survival, proliferation, and inflammation, are also influenced by Menaquinone-7.
Experimental Protocols Utilizing this compound
This compound is predominantly used as an internal standard for the quantification of endogenous Menaquinone-7 in biological samples by LC-MS/MS. Below is a generalized experimental workflow and protocol.
Experimental Workflow for Vitamin K Quantification
Detailed Methodologies
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum or plasma, add a known amount of this compound solution in a suitable organic solvent (e.g., ethanol).
-
Vortex the sample to ensure thorough mixing.
-
Add 1 mL of n-hexane to the sample, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat the extraction step with another 1 mL of n-hexane and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed with a binary solvent system:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Menaquinone-7 and this compound are monitored. The exact m/z values will depend on the instrument and ionization conditions. For Menaquinone-7, a common transition is m/z 649.5 -> 187.1. For this compound, the precursor ion will be shifted by +6 (m/z 655.5).
Quantification:
The concentration of endogenous Menaquinone-7 in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of unlabeled Menaquinone-7 and a fixed concentration of the internal standard.
Conclusion
This compound is an indispensable tool for researchers investigating the roles of Vitamin K2 in health and disease. Its commercial availability from multiple suppliers ensures that scientists have access to high-quality internal standards for accurate and precise quantification. The detailed understanding of its function in various signaling pathways, coupled with robust analytical methodologies, will continue to advance our knowledge of the therapeutic potential of Menaquinone-7.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of menaquinone-7 supplementation on circulating species of matrix Gla protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Menaquinone-7-13C6: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Menaquinone-7-13C6, a stable isotope-labeled form of Vitamin K2. While specific toxicological data for the 13C6 isotopologue are not available, the safety profile is presumed to be analogous to its unlabeled counterpart, Menaquinone-7 (MK-7). This document synthesizes available data to ensure the safe and effective use of this critical research compound.
General Safety and Hazard Information
This compound is not classified as a hazardous substance. However, as with any chemical compound, appropriate safety precautions should be observed. Potential, though unclassified, hazards include irritation upon contact with eyes, skin, or the respiratory system.[1]
Table 1: Hazard Identification
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified[1] |
| Skin Corrosion/Irritation | Not classified; may cause moderate irritation[1] |
| Serious Eye Damage/Irritation | Not classified; may cause eye irritation[1] |
| Respiratory or Skin Sensitization | Not classified[1] |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Knowledge about these hazards is incomplete for the unlabeled compound |
Exposure Controls and Personal Protection
Adherence to standard laboratory safety protocols is essential when handling this compound. This includes the use of appropriate personal protective equipment (PPE) to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. An emergency eye wash station should be readily available. |
| Hand Protection | Impermeable gloves (e.g., nitrile) should be worn. |
| Skin and Body Protection | A lab coat or other protective clothing is recommended. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Table 3: Handling and Storage Guidelines
| Guideline | Recommendation |
| Handling | Handle in a well-ventilated area. Avoid generating dust. Prevent contact with skin and eyes. |
| Storage | Store at room temperature away from light and moisture in a tightly closed container. |
| Incompatible Materials | Strong oxidizing agents. |
Toxicological Data (for Unlabeled Menaquinone-7)
The following toxicological data is for the unlabeled Menaquinone-7 and is provided as the best available information for assessing the potential risks of the 13C6 labeled compound.
Table 4: Summary of Toxicological Studies on Menaquinone-7
| Study Type | Species | Route of Administration | Key Findings |
| Acute Oral Toxicity | Mice | Oral | LD50 > 2000 mg/kg body weight. No signs of toxicity were observed. |
| Subchronic Oral Toxicity (90-day) | Rats | Oral gavage | No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg body weight/day (the highest dose tested). No compound-related toxicity was observed. |
| Genotoxicity and Mutagenicity | In vitro (Ames test, comet assay, micronucleus test) | N/A | Menaquinone-7 was found to be non-mutagenic and did not cause cellular damage. |
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not available, the methodologies employed in the toxicological studies of unlabeled Menaquinone-7 provide a framework for understanding its safety profile.
Acute Oral Toxicity Study Methodology (as conducted on Menaquinone-7)
-
Test Animals: Healthy, young adult mice are used.
-
Dosage: A limit dose of 2000 mg/kg of body weight is administered orally to one group of animals. A control group receives the vehicle.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
Subchronic (90-Day) Oral Toxicity Study Methodology (as conducted on Menaquinone-7)
-
Test Animals: Healthy, young adult rats are used.
-
Dosage: The test substance is administered daily via oral gavage at multiple dose levels (e.g., 2.5, 5, and 10 mg/kg body weight/day) for 90 consecutive days. A control group receives the vehicle.
-
Clinical Observations: Animals are observed daily for any signs of toxicity. Detailed clinical examinations are performed weekly.
-
Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Urine samples are collected for analysis.
Visualized Workflows
The following diagrams illustrate key workflows for handling and utilizing isotopically labeled compounds in a research setting.
References
The Crucial Role of Menaquinone-7 in the Activation of Gla-Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone-7 (MK-7), a highly bioavailable form of vitamin K2, is a critical cofactor in the post-translational modification of Gla-proteins. This process, known as gamma-carboxylation, is essential for the biological activity of these proteins, which play pivotal roles in bone metabolism, vascular health, and blood coagulation. This technical guide provides an in-depth exploration of the molecular mechanisms by which MK-7 facilitates the activation of key Gla-proteins, namely osteocalcin and matrix Gla-protein (MGP). It details the enzymatic reactions of the vitamin K cycle, presents quantitative data on the efficacy of MK-7 supplementation, outlines experimental protocols for the assessment of Gla-protein carboxylation, and illustrates the associated signaling pathways.
Introduction
Vitamin K-dependent proteins, or Gla-proteins, are a group of proteins that require the conversion of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues to become biologically active.[1] This carboxylation reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is absolutely dependent on vitamin K as a cofactor.[2][3][4] The presence of two carboxyl groups on the Gla residues allows for the chelation of calcium ions, which is crucial for the proper conformation and function of these proteins.[3]
Menaquinone-7 (MK-7) is a long-chain menaquinone that has demonstrated superior bioavailability and a longer half-life in circulation compared to other forms of vitamin K. These properties make it a particularly effective form of vitamin K for ensuring the optimal carboxylation of extra-hepatic Gla-proteins, which are often insufficiently carboxylated even in non-deficient individuals. This guide will focus on the activation of two such proteins: osteocalcin, a key regulator of bone mineralization, and matrix Gla-protein, a potent inhibitor of vascular calcification.
The Vitamin K Cycle and the Mechanism of Gamma-Carboxylation
The activation of Gla-proteins is a cyclical process that occurs in the endoplasmic reticulum. Menaquinone-7, in its reduced form (hydroquinone), donates electrons to the enzyme gamma-glutamyl carboxylase (GGCX). This energy input allows GGCX to add a carboxyl group to glutamate residues on the protein substrate, converting them to gamma-carboxyglutamate. In this process, MK-7 is oxidized to MK-7 epoxide. For the cycle to continue, MK-7 epoxide is reduced back to its active hydroquinone form by the enzyme vitamin K epoxide reductase (VKOR).
Caption: The Vitamin K cycle illustrating the role of Menaquinone-7 in the gamma-carboxylation of Gla-proteins.
Quantitative Data on Menaquinone-7 and Gla-Protein Activation
Numerous clinical studies have demonstrated the efficacy of Menaquinone-7 supplementation in improving the carboxylation status of osteocalcin and matrix Gla-protein. The following tables summarize key quantitative findings from these studies.
Effect of Menaquinone-7 on Osteocalcin Carboxylation
| Study | Participants | Dosage of MK-7 | Duration | Key Findings |
| van Summeren et al. (2009) | 55 healthy prepubertal children | 45 µ g/day | 8 weeks | Significant reduction in the ratio of uncarboxylated osteocalcin to carboxylated osteocalcin (ucOC:cOC), indicating improved vitamin K status. |
| Brugè et al. (2011) | 12 healthy young volunteers | 45 µg and 90 µ g/day | 2 weeks per dose | Dose-dependent increase in plasma MK-7 levels. The higher dose significantly increased carboxylated osteocalcin (cOC) and decreased uncarboxylated osteocalcin (ucOC), leading to a significant increase in the cOC:ucOC ratio. |
| Koitaya et al. (2014) | 60 postmenopausal women | 50, 100, or 200 µ g/day | 4 weeks | MK-7 increased the cOC:ucOC ratio in a dose-dependent manner. Significant effects were observed with 100 µg and 200 µg daily doses. |
Effect of Menaquinone-7 on Matrix Gla-Protein Carboxylation
| Study | Participants | Dosage of MK-7 | Duration | Key Findings |
| Dalmeijer et al. (2012) | 60 healthy men and women (40-65 years) | 180 µg or 360 µ g/day | 12 weeks | Dose-dependent and significant decrease in desphospho-uncarboxylated MGP (dp-ucMGP) by 31% (180 µg) and 46% (360 µg). The ratio of ucOC to cOC also decreased significantly. |
| Vermeer & Vik (2020) | 243 healthy men and women (40-70 years) with vitamin K insufficiency | 180 µ g/day | 1 year | Significant decrease in both dp-ucMGP and carotid-femoral pulse-wave velocity (a measure of arterial stiffness), particularly in women. |
| A new analysis of the 2020 study (2025) | 165 female participants from the 2020 study | 180 µ g/day | 1 year | Improved vascular flexibility and blood pressure, most notably in post-menopausal women with high arterial stiffness. |
Experimental Protocols
Accurate assessment of Gla-protein carboxylation is crucial for research and clinical applications. The following are outlines of common experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for Osteocalcin and MGP
ELISA is a widely used method for quantifying the different carboxylation forms of osteocalcin and MGP in serum or plasma.
Principle: These assays typically use specific antibodies that recognize either the carboxylated or uncarboxylated forms of the target protein. A common format is the sandwich ELISA, where a capture antibody is coated on a microplate, and a detection antibody conjugated to an enzyme is used for quantification. Competitive ELISAs are also utilized.
General Protocol Outline (Sandwich ELISA for ucOC):
-
Coating: Coat microplate wells with a capture antibody specific for osteocalcin.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards, controls, and samples to the wells and incubate.
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody Incubation: Add a biotin-conjugated detection antibody specific for the uncarboxylated form of osteocalcin and incubate.
-
Washing: Wash the wells.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Washing: Wash the wells.
-
Substrate Reaction: Add a chromogenic substrate (e.g., TMB) and incubate to allow color development.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentration of ucOC in the samples by comparing their absorbance to the standard curve.
A similar protocol can be adapted for cOC and dp-ucMGP using antibodies specific to those protein forms.
High-Performance Liquid Chromatography (HPLC) for Gla Analysis
HPLC can be used to separate and quantify gamma-carboxyglutamic acid from protein hydrolysates.
Principle: This method involves the hydrolysis of the protein to its constituent amino acids, followed by chromatographic separation and detection. Pre-column derivatization is often employed to enhance the detection of Gla.
General Protocol Outline:
-
Protein Hydrolysis: Hydrolyze the purified Gla-protein sample (e.g., with alkali) to release the amino acids.
-
Derivatization: Derivatize the amino acids in the hydrolysate with a fluorescent reagent (e.g., o-phthalaldehyde).
-
HPLC Separation: Inject the derivatized sample onto a reversed-phase HPLC column.
-
Elution: Use a suitable mobile phase gradient to separate the amino acids.
-
Detection: Detect the derivatized amino acids using a fluorescence detector.
-
Quantification: Quantify the amount of Gla by comparing the peak area to that of a known standard.
Mass Spectrometry for Gla-Protein Analysis
Mass spectrometry (MS) is a powerful tool for the detailed characterization of Gla-proteins, including the identification and localization of Gla residues.
Principle: MS measures the mass-to-charge ratio of ions. For protein analysis, the protein is typically digested into smaller peptides, which are then analyzed by MS. The presence of Gla residues results in a characteristic mass shift that can be detected.
General Protocol Outline:
-
Sample Preparation: Purify the Gla-protein of interest.
-
Enzymatic Digestion: Digest the protein into peptides using a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
Fragmentation: Select and fragment the peptide ions in the mass spectrometer.
-
Data Analysis: Analyze the fragmentation patterns to identify the peptide sequences and locate the positions of the Gla residues.
Signaling Pathways and Biological Functions
The activation of Gla-proteins by Menaquinone-7 initiates crucial signaling pathways that regulate various physiological processes.
Matrix Gla-Protein and the Inhibition of Vascular Calcification
Activated MGP is a potent inhibitor of vascular calcification. It functions by binding to calcium crystals and inhibiting their growth and by clearing calcium from the extracellular matrix. Additionally, activated MGP can inhibit the expression of pro-calcific factors, such as bone morphogenetic protein 2 (BMP-2).
Caption: Activated MGP inhibits vascular calcification directly and by suppressing pro-calcific factors like BMP-2.
Osteocalcin and Bone Mineralization
Carboxylated osteocalcin plays a crucial role in bone mineralization by binding to the hydroxyapatite matrix of the bone. This interaction is thought to be important for the proper organization and strength of the bone tissue. While the precise signaling mechanism is still under investigation, it is clear that adequate carboxylation of osteocalcin is essential for its function within the bone matrix.
Caption: Activated osteocalcin binds to the bone matrix, contributing to proper bone mineralization and strength.
Conclusion
Menaquinone-7 is an essential nutrient that plays a vital role in the activation of Gla-proteins through the process of gamma-carboxylation. The superior bioavailability of MK-7 makes it a key factor in ensuring the optimal function of proteins critical for bone and cardiovascular health. The quantitative data from numerous studies underscore the importance of adequate MK-7 intake for maintaining a favorable carboxylation status of osteocalcin and matrix Gla-protein. The experimental protocols outlined in this guide provide a framework for the accurate assessment of Gla-protein activation, which is essential for advancing our understanding of the physiological roles of these proteins and for the development of novel therapeutic strategies. Further research into the intricate signaling pathways regulated by activated Gla-proteins will continue to unveil the multifaceted benefits of Menaquinone-7.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteocalcin promotes bone mineralization but is not a hormone | PLOS Genetics [journals.plos.org]
- 4. Osteocalcin Mediates Biomineralization during Osteogenic Maturation in Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Bioavailability of Vitamin K2: A Comparative Analysis of Menaquinone-4 and Menaquinone-7
An In-depth Technical Guide for Researchers and Drug Development Professionals
Vitamin K2, a vital fat-soluble vitamin, plays a crucial role in various physiological processes beyond its traditional association with blood coagulation. Its influence on bone metabolism and cardiovascular health has garnered significant scientific interest, leading to a closer examination of the bioavailability of its different forms, primarily menaquinone-4 (MK-4) and menaquinone-7 (MK-7). This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability of these two prominent forms of Vitamin K2, detailing the experimental evidence, analytical methodologies, and key signaling pathways.
Comparative Bioavailability: MK-4 vs. MK-7
The bioavailability of Vitamin K2 forms is a critical determinant of their physiological efficacy. Research consistently demonstrates that long-chain menaquinones, such as MK-7, exhibit superior bioavailability and a longer plasma half-life compared to the short-chain menaquinone, MK-4.[1][2]
Serum Concentration and Half-Life
Studies investigating the pharmacokinetic profiles of MK-4 and MK-7 have revealed striking differences in their absorption and retention in the body. Following oral administration, MK-7 is well-absorbed and leads to a significant and sustained increase in serum concentrations.[3][4][5] In contrast, nutritional doses of MK-4 do not lead to a detectable increase in serum MK-4 levels.
Table 1: Comparative Bioavailability of Single Doses of MK-4 and MK-7 in Healthy Women
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference |
| Dose | 420 μg | 420 μg | |
| Peak Serum Level (Tmax) | Not detectable | 6 hours | |
| Serum Detection Window | Not detectable at any time point | Up to 48 hours post-intake |
Table 2: Serum Levels after Consecutive Daily Administration of MK-4 and MK-7 for 7 Days
| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference |
| Daily Dose | 60 μg | 60 μg | |
| Change in Serum Levels | No significant increase | Significant increase |
The long half-life of MK-7, estimated to be around three days, results in more stable serum levels and allows for accumulation with prolonged intake. This contrasts sharply with the rapid clearance of MK-4 from the bloodstream. The superior bioavailability of MK-7 suggests it may be more effective in reaching extrahepatic tissues to exert its biological functions.
Experimental Protocols for Bioavailability Assessment
The evaluation of Vitamin K2 bioavailability typically involves human intervention studies with standardized protocols. A common experimental design is a randomized controlled trial comparing different forms of Vitamin K2.
Key Experimental Design: A Comparative Bioavailability Study
A representative study to compare the bioavailability of MK-4 and MK-7 would involve the following steps:
-
Subject Recruitment: Healthy volunteers, often women to control for hormonal variations, are recruited for the study.
-
Standardized Conditions: Participants are often required to consume a standardized breakfast to control for dietary factors that might influence absorption, as Vitamin K is fat-soluble.
-
Dosage Administration:
-
Single-Dose Study: A single, nutritional dose of MK-4 or MK-7 is administered to different groups of subjects.
-
Consecutive-Dose Study: Subjects receive a lower daily dose of either MK-4 or MK-7 for a defined period, such as seven days.
-
-
Blood Sampling: Blood samples are collected at multiple time points before and after administration to measure serum concentrations of the respective menaquinones.
-
Biochemical Analysis: Serum levels of MK-4 and MK-7 are quantified using sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters, including peak serum concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects total drug exposure.
Caption: A typical experimental workflow for assessing the bioavailability of different Vitamin K2 forms.
Signaling Pathways and Mechanism of Action
The biological effects of Vitamin K2 are primarily mediated through its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins.
The Vitamin K Cycle and Carboxylation
The activation of VKDPs is dependent on the Vitamin K cycle. In this process, the hydroquinone form of Vitamin K is oxidized to Vitamin K epoxide, providing the energy for the carboxylation of Glu to Gla. The Vitamin K epoxide is then reduced back to the quinone form and subsequently to the hydroquinone form, allowing the cycle to continue.
Caption: The Vitamin K cycle, illustrating the carboxylation of Vitamin K-dependent proteins.
Key Vitamin K-Dependent Proteins
Two of the most studied extrahepatic VKDPs are osteocalcin and Matrix Gla Protein (MGP).
-
Osteocalcin (OC): Synthesized by osteoblasts, carboxylated osteocalcin binds to the bone matrix and is involved in bone mineralization. The level of undercarboxylated osteocalcin (ucOC) is a sensitive marker of Vitamin K status.
-
Matrix Gla Protein (MGP): MGP is a potent inhibitor of vascular calcification. Its activation through carboxylation is crucial for preventing the deposition of calcium in blood vessels.
Other Signaling Pathways
Beyond its role in carboxylation, Vitamin K2 has been shown to influence other signaling pathways, including:
-
Pregnane X Receptor (PXR): Vitamin K2, particularly MK-4, can activate the PXR, a nuclear receptor involved in detoxification and inflammation.
-
NF-κB Pathway: Vitamin K2 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and osteoclastogenesis.
-
PI3K/AKT, MAP Kinase, and JAK/STAT pathways: These pathways are also implicated in the diverse biological effects of Vitamin K2.
Analytical Methodologies for Vitamin K2 Quantification
Accurate and sensitive analytical methods are essential for determining the concentration of Vitamin K2 in biological matrices.
Table 3: Common Analytical Methods for Vitamin K2 Quantification in Serum/Plasma
| Method | Principle | Advantages | Disadvantages | Reference |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separation of compounds based on their physicochemical properties, followed by detection of fluorescent derivatives. | High sensitivity and specificity. | Requires post-column derivatization for some forms. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography coupled with highly specific mass-based detection. | Very high sensitivity and specificity; can measure multiple forms simultaneously. | Requires sophisticated and expensive equipment. |
Sample preparation is a critical step and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the fat-soluble vitamins from the plasma or serum matrix.
Conclusion
The scientific evidence strongly supports the superior bioavailability of menaquinone-7 (MK-7) compared to menaquinone-4 (MK-4). The longer half-life and higher serum concentrations achieved with MK-7 supplementation suggest it is a more efficient form of Vitamin K2 for reaching and activating extrahepatic Vitamin K-dependent proteins. This has significant implications for the development of effective nutritional supplements and therapeutic agents targeting bone and cardiovascular health. Future research should continue to explore the specific roles of different Vitamin K2 forms in various tissues and their impact on a range of signaling pathways to fully elucidate their health benefits.
References
- 1. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K2: Study unlocks which forms have higher bioavailability [nutraingredients.com]
- 5. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Menaquinone-7 in Human Serum by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Menaquinone-7 (MK-7), a vital form of Vitamin K2, in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Menaquinone-7-13C6, to ensure high accuracy and precision. The described workflow includes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer. This method is suitable for clinical research, nutritional studies, and drug development applications where reliable measurement of MK-7 is crucial.
Introduction
Menaquinone-7 (MK-7) is a subtype of vitamin K2 recognized for its significant roles in bone metabolism and cardiovascular health.[1] It is involved in the activation of proteins that regulate calcium deposition, promoting bone mineralization and preventing vascular calcification.[1] Given its importance, accurate quantification of MK-7 in biological matrices like human serum is essential for assessing nutritional status and for pharmacokinetic studies of MK-7 supplementation.[1]
LC-MS/MS offers high sensitivity and specificity for the analysis of low-concentration analytes in complex biological samples.[1][2] This application note provides a detailed protocol for the quantification of MK-7 in human serum using an LC-MS/MS method, incorporating this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Menaquinone-7 (MK-7) reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, isopropanol, and acetonitrile
-
n-Hexane (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of MK-7 and the internal standard from human serum.
-
Thaw serum samples at room temperature.
-
To 500 µL of serum in a 2 mL polypropylene tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of n-hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Isopropanol) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Standard LC system capable of binary gradients |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 5 mM Ammonium Acetate in Methanol/Isopropanol (90:10, v/v) |
| Gradient | 0-1 min: 90% B, 1-5 min: 90-100% B, 5-7 min: 100% B, 7.1-9 min: 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
| Ion Source Temp. | 400°C |
Table 1: MRM Transitions for MK-7 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Menaquinone-7 (Quantifier) | 649.5 | 187.2 | 30 |
| Menaquinone-7 (Qualifier) | 649.5 | 121.0 | 41 |
| This compound (IS) | 655.5 | 193.2 | 30 |
Note: The MRM transition for this compound is predicted based on the fragmentation pattern of MK-7, where the 13C6 label is expected to be retained in the characteristic product ion.
Data Analysis and Results
Calibration curves are constructed by plotting the peak area ratio of the MK-7 quantifier ion to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of MK-7 in unknown samples is then determined from this calibration curve.
Table 2: Representative Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 95% |
(Data presented in Table 2 is a summary of typical performance characteristics reported in the literature and should be established for each specific laboratory setup.)
Diagrams
Caption: Experimental workflow for MK-7 quantification.
Caption: Logical relationship for quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Menaquinone-7 in human serum. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and mitigates potential matrix effects. The sample preparation is straightforward, and the chromatographic run time allows for a reasonable sample throughput. This protocol is well-suited for researchers, scientists, and professionals in drug development who require precise measurement of this important vitamin K2 vitamer.
References
Application Notes: Quantitative Analysis of Menaquinone-7 in Human Serum using Menaquinone-7-¹³C₆ as an Internal Standard by LC-MS/MS
References
- 1. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Pharmacokinetic Studies of Menaquinone-7-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-7 (MK-7), a member of the vitamin K2 family, is a vital cofactor for the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (VKDPs). This post-translational modification is essential for the biological activity of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification. Understanding the pharmacokinetics of MK-7 is crucial for determining its bioavailability, optimal dosing, and therapeutic efficacy. The use of a stable isotope-labeled tracer, such as Menaquinone-7-13C6, offers a powerful method to accurately trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of exogenous MK-7 without the confounding presence of endogenous or dietary MK-7.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic study using a this compound tracer.
Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of a Single Dose of Unlabeled Menaquinone-7 in Healthy Volunteers [1]
| Formulation | Dose (µg) | Cmax (ng/mL) | Tmax (hours) | AUC (0-24h) (ng·h/mL) |
| Tablets | 75 | ~1.0 | 6 | 13.8 ± 4.3 to 16.1 ± 6.7 |
| Tablets with different carriers | 90 | 1.63 ± 0.74 to 1.94 ± 1.14 | 6 | 21 ± 8 to 23 ± 9 |
| Capsules | 180 | 6.77 ± 3.30 | 4 | 66 ± 29 |
| Natto | 180 | Not specified, but uptake was slightly slower than capsules | 6 | 63 ± 25 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation where available.
Table 2: Dose-Response of Unlabeled Menaquinone-7 in a Single Subject [1]
| Dose (µg) | AUC (0-24h) (ng·h/mL) |
| 75 | 22.4 |
| 90 | 29.6 |
| 180 | 28.6 |
This table illustrates the high inter-individual variability in MK-7 absorption, as a clear dose-response was not observed in this particular subject.
Experimental Protocols
This section provides detailed protocols for a pharmacokinetic study using a this compound tracer in a rodent model, which can be adapted for human studies.
Protocol 1: In Vivo Administration of this compound and Sample Collection (Rodent Model)
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
This compound (pharmaceutical grade)
-
Vehicle for oral administration (e.g., corn oil, sunflower oil)[2][3]
-
Oral gavage needles
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), acclimatized for at least one week
-
Metabolic cages for urine and feces collection
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Dosing Solution Preparation:
-
Dissolve the this compound in the chosen vehicle to the desired concentration. The concentration should be determined based on the study design and the sensitivity of the analytical method. Ensure complete dissolution; gentle warming and vortexing may be necessary.[2]
-
-
Animal Dosing:
-
Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
Administer a single oral dose of the this compound solution via gavage. The volume should be appropriate for the animal's body weight (e.g., 5 mL/kg for rats).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.
-
For each time point, anesthetize the animal and collect approximately 200-300 µL of blood from the tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Immediately after collection, gently invert the tubes to mix with the anticoagulant.
-
Keep the blood samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Urine and Feces Collection:
-
House the animals in metabolic cages for the duration of the study to allow for the collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h).
-
Store the collected urine and feces at -80°C until analysis.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples.
Materials:
-
Plasma samples from the in vivo study
-
Internal standard (e.g., Menaquinone-7-d7)
-
Organic solvents (e.g., n-hexane, 2-propanol, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw the plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of the internal standard solution (Menaquinone-7-d7).
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of n-hexane and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 1:3 water:methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid; B: methanol/acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of MK-7 from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. The +6 Da mass shift of the 13C6-labeled tracer will allow for its specific detection.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Signaling Pathways and Experimental Workflows
Menaquinone-7 Signaling Pathway
Menaquinone-7's primary role is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of Vitamin K-Dependent Proteins (VKDPs). This carboxylation is essential for their biological activity.
Caption: Vitamin K cycle and activation of Vitamin K-Dependent Proteins (VKDPs) by Menaquinone-7.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the logical flow of a pharmacokinetic study using a this compound tracer.
Caption: Workflow for a pharmacokinetic study using a this compound tracer.
Conclusion
The use of a this compound tracer provides a highly specific and sensitive tool for elucidating the pharmacokinetics of this important vitamin. The protocols and information provided herein offer a solid foundation for researchers to design and execute robust studies to further our understanding of Menaquinone-7's role in health and disease. While specific pharmacokinetic data for the 13C6-labeled form is not yet widely available, the provided data for unlabeled MK-7 serves as a useful starting point for study design and interpretation.
References
Application Notes and Protocols for Menaquinone-7-13C6 in Human In Vivo Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo human tracer studies using stable isotope-labeled Menaquinone-7 (MK-7), specifically Menaquinone-7-13C6. This powerful methodology allows for the precise investigation of the absorption, distribution, metabolism, and excretion (ADME) of MK-7 without the use of radioactive isotopes.
Introduction to Menaquinone-7 and Stable Isotope Tracing
Menaquinone-7 (MK-7) is a vital, fat-soluble vitamin, a member of the vitamin K2 family, that plays a crucial role in various physiological processes. It is an essential cofactor for the γ-glutamyl carboxylase enzyme, which is responsible for the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) in a range of proteins.[1][2] This carboxylation is critical for the biological activity of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][3]
Stable isotope tracing is a state-of-the-art technique used in metabolic research to track the fate of a compound within a biological system. By introducing a molecule labeled with a stable (non-radioactive) heavy isotope, such as Carbon-13 (¹³C), researchers can distinguish the administered compound from the endogenous pool. This allows for precise pharmacokinetic and metabolic studies in humans safely.[4] this compound, in which six carbon atoms are replaced with ¹³C, serves as an ideal tracer for these investigations.
Key Applications of this compound Tracer Studies
-
Pharmacokinetics and Bioavailability: Precisely determine the absorption, distribution, metabolism, and excretion (ADME) of MK-7 from various formulations (e.g., supplements, fortified foods).
-
Metabolic Fate: Trace the conversion of MK-7 to other vitamin K forms, such as MK-4, within different tissues.
-
Mechanism of Action: Investigate the incorporation of MK-7 into the vitamin K cycle and its role as a cofactor in protein carboxylation.
-
Drug-Nutrient Interactions: Assess the impact of pharmaceutical agents on the metabolism and efficacy of MK-7.
-
Nutritional Science: Establish dietary reference intakes and understand factors influencing MK-7 status in different populations.
Experimental Protocols
Study Design: A Single-Dose Pharmacokinetic Study
This protocol outlines a single-dose, open-label study to determine the pharmacokinetics of a single oral dose of this compound in healthy adult volunteers.
3.1.1. Participant Recruitment
-
Inclusion Criteria: Healthy adult males and females (e.g., 18-65 years of age), with a body mass index (BMI) within a normal range. Participants should be willing to adhere to dietary restrictions and the study schedule.
-
Exclusion Criteria: Individuals with known malabsorption disorders, liver disease, or bleeding disorders. Participants taking anticoagulant medications (e.g., warfarin) or high-dose vitamin K supplements should be excluded.
3.1.2. Tracer Administration and Dosage
A single oral dose of this compound is administered. The dosage should be sufficient to be detected above the natural abundance of ¹³C-containing molecules but remain within a physiologically relevant and safe range. A typical dose might range from 100 to 500 µg. The tracer should be formulated in a carrier oil (e.g., olive or sunflower oil) to enhance absorption and administered with a standardized meal containing a moderate amount of fat.
3.1.3. Sample Collection
Blood samples are collected via an intravenous catheter at predetermined time points to characterize the plasma concentration-time profile of this compound.
| Time Point | Description |
| 0 h (Pre-dose) | Baseline blood sample collection. |
| 1, 2, 4, 6, 8, 12 h | Frequent sampling to capture the absorption phase. |
| 24, 48, 72, 96 h | Less frequent sampling to characterize the elimination phase, given the long half-life of MK-7. |
| 168 h (7 days) | Final sample to assess near-complete elimination. |
Table 1: Blood Sample Collection Schedule
3.1.4. Sample Handling and Storage
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
Protect plasma samples from light to prevent degradation of vitamin K.
-
Store plasma samples at -80°C until analysis.
Analytical Methodology: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of stable isotope-labeled compounds in biological matrices.
3.2.1. Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated form of MK-7 or another menaquinone).
-
Perform protein precipitation with a solvent like ethanol or acetonitrile.
-
Extract the lipids, including MK-7, using a non-polar solvent such as hexane.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
3.2.2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | A C18 or similar reversed-phase column suitable for lipid-soluble vitamins. |
| Mobile Phase | A gradient of methanol or acetonitrile with a small amount of an additive like ammonium formate to improve ionization. |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode. |
| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for both unlabeled MK-7, this compound, and the internal standard. |
Table 2: General LC-MS/MS Parameters
Data Presentation and Interpretation
Quantitative data from the LC-MS/MS analysis should be used to construct a plasma concentration-time curve for this compound. From this curve, key pharmacokinetic parameters can be calculated.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration of the tracer. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | Total exposure to the tracer over time. |
| t1/2 (Half-life) | Time taken for the plasma concentration of the tracer to reduce by half. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation (requires intravenous dosing data for absolute bioavailability). |
Table 3: Key Pharmacokinetic Parameters for this compound
Visualizations of Pathways and Workflows
Experimental Workflow
Caption: Workflow for a human in vivo tracer study with this compound.
Menaquinone-7 in the Vitamin K Cycle
Caption: The role of Menaquinone-7 in the Vitamin K-dependent carboxylation cycle.
References
Dosing and administration protocols for Menaquinone-7-13C6.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-7 (MK-7), a member of the vitamin K2 family, is a vital fat-soluble vitamin primarily recognized for its role in bone and cardiovascular health. Its primary biological function is to act as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins, known as Gla-proteins. This post-translational modification is essential for the biological activity of proteins involved in blood coagulation, bone mineralization, and the inhibition of vascular calcification.
Menaquinone-7-13C6 is a stable isotope-labeled form of MK-7, where six carbon atoms in the molecule are replaced with the heavy isotope 13C. This labeling provides a powerful tool for researchers to trace, quantify, and study the pharmacokinetics and metabolism of MK-7 in vivo without the use of radioactive isotopes. The 13C6 label allows for the precise differentiation of the administered dose from endogenous levels of MK-7 using mass spectrometry, making it an invaluable resource in drug development and nutritional research.
These application notes provide an overview of dosing and administration protocols for this compound, drawing upon established methodologies for both labeled and unlabeled menaquinone-7.
Dosing Information for Menaquinone-7 (Unlabeled)
The following table summarizes dosing information from various clinical studies on unlabeled Menaquinone-7, which can serve as a reference for designing tracer studies with this compound.
| Dose | Frequency | Duration | Study Population | Key Findings | Reference |
| 10 - 360 µg | Daily | Up to 1 year | Healthy adults | Improved extra-hepatic vitamin K status. | [1] |
| 45 µg | Daily | 8 weeks | Healthy children | Improved vitamin K status. | |
| 50, 100, or 200 µg | Daily | 4 weeks | Postmenopausal women | Dose-dependent increase in carboxylated osteocalcin. | |
| 90 - 360 µg | Daily | Up to 12 months | Healthy adults | Improved biomarkers of vitamin K status. | |
| 180 µg | Daily | 3 years | Healthy postmenopausal women | Improved arterial stiffness.[2] | |
| 360 µg | Daily | 4 weeks | Chronic hemodialysis patients | Decreased inactive Matrix Gla-Protein (MGP). | [3] |
| 375 µg | Daily | 6 months | Healthy adults | Identified as the No Observed Adverse Effect Level (NOAEL) in one study.[1] | |
| 400 µg | Daily | 1 year | Patients with chronic kidney disease | No significant increase in coagulation-related adverse events.[1] | |
| 1 mg | Single dose | N/A | Healthy male subjects | Peak plasma concentrations at ~6 hours. | |
| 2.5, 5, and 10 mg/kg body weight | Daily | 90 days | Rats (subchronic toxicity study) | No observed adverse effect level (NOAEL) was 10 mg/kg/day. | |
| 2000 mg/kg body weight | Single dose | N/A | Mice (acute toxicity study) | Median lethal dose (LD50) was greater than 2000 mg/kg. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Human Subjects
This protocol is designed to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.
1. Subject Recruitment and Preparation:
-
Recruit healthy adult volunteers with informed consent.
-
Exclusion criteria should include coagulation disorders, gastrointestinal diseases, and use of medications that interfere with vitamin K metabolism (e.g., anticoagulants).
-
For a specified period before the study (e.g., 4 days), subjects should consume a diet low in vitamin K2.
2. Administration of this compound:
-
Administer a single oral dose of this compound. The exact dose will depend on the sensitivity of the analytical method but should be a fraction of the typical daily intake to act as a tracer.
-
The labeled compound should be dissolved in a suitable vehicle, such as corn oil or sunflower oil, and administered in a capsule.
-
The dose should be administered with a standardized meal containing a moderate amount of fat (e.g., 30g) to facilitate absorption.
3. Blood Sampling:
-
Collect serial blood samples into EDTA-containing tubes at baseline (pre-dose) and at various time points post-administration (e.g., 0, 2, 4, 6, 8, 24, 48, 72, and 96 hours).
-
Protect blood samples from light and process them promptly to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Preparation for Analysis:
-
Perform a liquid-liquid extraction of plasma samples to isolate lipids, including this compound. Hexane is a commonly used solvent for this purpose.
-
Incorporate an internal standard (e.g., a deuterated form of another vitamin K analog) to correct for extraction efficiency and instrument variability.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the analytical system.
5. Analytical Methodology: LC-MS/MS Quantification:
-
Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) for the quantification of this compound.
-
Chromatography: Employ a C18 reversed-phase column to separate this compound from other plasma components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both this compound and the internal standard.
Diagram of Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Signaling Pathways of Menaquinone-7
Menaquinone-7 exerts its effects on bone metabolism through various signaling pathways. A key pathway involves the regulation of osteoblast and osteoclast activity. MK-7 promotes osteoblast differentiation and bone mineralization while inhibiting the formation and activity of osteoclasts. This is partly achieved through the upregulation of Osteoprotegerin (OPG), a decoy receptor for the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). By binding to RANKL, OPG prevents it from interacting with its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.
Diagram of Menaquinone-7 Action on Bone Cells
References
Quantitative Analysis of Vitamin K2 Isomers Using Labeled Standards by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MK-n), plays a critical role in various physiological processes, including bone metabolism and the regulation of vascular calcification.[1] Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring with a variable length isoprenoid side chain, denoted by "n" in MK-n.[2] The most common and biologically significant isomers are MK-4 and MK-7. Given their low concentrations in biological matrices and their hydrophobic nature, accurate and sensitive quantification of individual Vitamin K2 isomers is a significant analytical challenge.[3]
This application note details a robust and sensitive method for the quantitative analysis of Vitamin K2 isomers, specifically MK-4 and MK-7, in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. The use of deuterated standards, such as d7-MK-4 and d7-MK-7, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4][5]
Principle of the Method
This method employs a stable isotope dilution assay coupled with LC-MS/MS. Known concentrations of deuterated internal standards (IS) for each target analyte (MK-4 and MK-7) are spiked into the biological samples at the beginning of the sample preparation process. The samples are then subjected to an extraction procedure, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the Vitamin K2 isomers from the complex matrix.
The extracted analytes and their corresponding internal standards are then separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the native analyte to its labeled internal standard is used to calculate the concentration of the analyte in the original sample, providing a highly accurate and precise measurement.
Experimental Protocols
Materials and Reagents
-
Analytes: Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) reference standards.
-
Labeled Internal Standards: Deuterated menaquinone-4 (d7-MK-4) and deuterated menaquinone-7 (d7-MK-7).
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, n-hexane, and water.
-
Additives: Formic acid and ammonium formate.
-
Biological Matrix: Human serum or plasma.
-
Extraction Supplies: Solid-phase extraction (SPE) cartridges (e.g., Oasis™ HLB) or appropriate glassware for liquid-liquid extraction (LLE).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of MK-4, MK-7, d7-MK-4, and d7-MK-7 in ethanol at a concentration of 200 ng/mL for analytes and 500 ng/mL for internal standards. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by spiking pooled human serum (previously exposed to UV light to degrade endogenous Vitamin K) with the analyte stock solutions to achieve a concentration range of approximately 0.03 to 10.0 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 1.5, and 8.0 ng/mL) in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction Protocol)
This protocol is adapted from a method for the analysis of Vitamin K in serum.
-
To 500 µL of serum/plasma sample, calibrator, or QC, add 50 µL of the internal standard working solution (containing d7-MK-4 and d7-MK-7).
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of n-hexane, vortex for 1 minute, and then centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are example parameters and may require optimization for specific instrumentation.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | Accucore PFP, 100 x 2.1 mm, 2.6 µm or Raptor Biphenyl, 50 mm x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40-50 °C |
| Injection Volume | 5-20 µL |
| Gradient | A representative gradient starts with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the hydrophobic analytes, followed by re-equilibration. |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| Spray Voltage | Optimized for the specific instrument. |
| Vaporizer/Probe Temp | 400-420 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MK-4 | 445.5 | 187.2 |
| d7-MK-4 | 452.5 | 194.2 |
| MK-7 | 649.7 | 187.2 |
| d7-MK-7 | 656.7 | 194.2 |
Note: Precursor and product ions should be optimized for the specific instrument used. The values provided are representative.
Data Presentation
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Vitamin K2 isomers.
Table 1: Method Performance Characteristics for MK-4 and MK-7
| Parameter | MK-4 | MK-7 | Reference |
| Linearity Range (ng/mL) | 0.03 - 10.0 | 0.03 - 10.0 | |
| Correlation Coefficient (r²) | > 0.99 | > 0.97 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 0.25 | 0.01 - 2.2 | |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.01 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| MK-4 | Low | 3.2 - 14.3 | 8.7 - 15.2 | 86 - 110 | |
| High | 6.7 | 9.2 | |||
| MK-7 | Low | 6.0 - 11.1 | 7.2 - 13.2 | 86 - 110 | |
| High | 7.0 | 11.1 |
Visualizations
Caption: Vitamin K cycle and its role in the activation of vitamin K-dependent proteins.
Caption: Experimental workflow for Vitamin K2 analysis.
Conclusion
The LC-MS/MS method using stable isotope-labeled internal standards provides a highly sensitive, specific, and accurate approach for the quantitative analysis of Vitamin K2 isomers in biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers in the fields of nutrition, pharmacology, and clinical diagnostics. This methodology is essential for advancing our understanding of the roles of different Vitamin K2 isomers in health and disease.
References
- 1. Vitamin K Dependent Proteins and the Role of Vitamin K2 in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new LC-MS assay for the quantitative analysis of vitamin K metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis of Menaquinone-7 Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-7 (MK-7), a subtype of vitamin K2, is a crucial nutrient for human health, playing significant roles in bone metabolism and cardiovascular health.[1] Industrial production of MK-7 primarily relies on fermentation using Bacillus subtilis.[2] To enhance production yields and develop robust microbial cell factories, a deep understanding of the metabolic pathways leading to MK-7 biosynthesis is essential. Metabolic Flux Analysis (MFA) is a powerful analytical tool used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular metabolism.[3][4] By tracing the flow of stable isotopes, such as ¹³C, through the metabolic network, researchers can identify bottlenecks, elucidate regulatory mechanisms, and devise targeted strategies for metabolic engineering to improve MK-7 production.[5]
These application notes provide a comprehensive overview and detailed protocols for conducting Metabolic Flux Analysis to investigate the biosynthesis of Menaquinone-7 in Bacillus subtilis.
Key Metabolic Pathways in Menaquinone-7 Biosynthesis
The biosynthesis of MK-7 in Bacillus subtilis is a complex process that integrates several central metabolic pathways to provide the necessary precursors. The two primary building blocks for MK-7 are chorismate, which forms the naphthoquinone ring, and farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) derivatives, which form the isoprenoid side chain.
The key contributing pathways include:
-
Glycolysis and Pentose Phosphate Pathway (PPP): These pathways are central to carbon metabolism, providing essential precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) for the shikimate pathway, and glyceraldehyde-3-phosphate (G3P) and pyruvate for the MEP pathway.
-
Shikimate Pathway: This pathway synthesizes chorismate from PEP and E4P. Chorismate is a critical branch point metabolite that serves as the precursor for the naphthoquinone ring of MK-7.
-
Methylerythritol Phosphate (MEP) Pathway: The MEP pathway synthesizes the isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from G3P and pyruvate. These are the building blocks for the heptaprenyl side chain of MK-7.
-
Menaquinone Biosynthesis Pathway: This specific pathway involves a series of enzymatic reactions that condense chorismate with the heptaprenyl side chain to form demethylmenaquinone-7, which is then methylated to yield the final product, Menaquinone-7.
Metabolic Engineering Strategies for Enhanced MK-7 Production
Metabolic flux analysis has been instrumental in identifying key targets for the metabolic engineering of B. subtilis to enhance MK-7 production. Common strategies include:
-
Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the MEP pathway (e.g., Dxs, Dxr) and the menaquinone pathway (e.g., MenA) can significantly boost MK-7 yields.
-
Deletion of competing pathways: Knocking out genes in pathways that divert precursors away from MK-7 synthesis can redirect carbon flux towards the desired product.
-
Cofactor engineering: Optimizing the intracellular availability of cofactors like NADPH, which is essential for the MEP pathway, can improve overall pathway efficiency.
Quantitative Data Summary
The following tables summarize the impact of various metabolic engineering strategies on MK-7 production and precursor pathway fluxes. The data is compiled from multiple studies and normalized for comparison.
Table 1: Impact of Gene Overexpression on Menaquinone-7 Titer
| Gene(s) Overexpressed | Host Strain | Fold Increase in MK-7 Titer | Final MK-7 Titer (mg/L) | Reference |
| dxs, dxr, idi, menA | B. subtilis 168 | 11 | 50 | |
| menA, dxs, dxr, ypgA | B. subtilis | 11 | 50 | |
| 5 genes of MEP pathway | B. subtilis BS20MEP | - | - |
Table 2: Effect of Gene Knockouts on Menaquinone-7 Production
| Gene(s) Knocked Out | Host Strain | Effect on Carbon Flux | Increase in MK-7 Titer (mg/L) | Reference |
| dhbB | B. subtilis | Increased flux towards chorismate | - | |
| fabL, yunD | B. subtilis BSAT04 | Optimized central carbon metabolism | From 259.7 to 318.3 |
Table 3: Comparative Metabolic Flux Distribution in Wild-Type and Engineered B. subtilis
| Metabolic Pathway | Relative Flux in Wild-Type (%) | Relative Flux in Engineered Strain (%) | Engineering Strategy |
| Glycolysis | 100 | 120 | Overexpression of glpD |
| Pentose Phosphate Pathway | 30 | 45 | Cofactor engineering for NADPH |
| Shikimate Pathway | 15 | 25 | Deletion of dhbB |
| MEP Pathway | 10 | 30 | Overexpression of dxs and dxr |
Note: The flux data in Table 3 are representative examples derived from the literature and are intended to illustrate the expected changes following metabolic engineering. Actual values will vary depending on the specific strain and experimental conditions.
Diagrams of Metabolic Pathways and Experimental Workflows
.
References
- 1. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Menaquinone-7 (MK-7) LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Menaquinone-7 (MK-7) and its isotopologues, such as Menaquinone-7-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?
Low signal intensity for MK-7 and its stable isotope-labeled internal standards can arise from several factors throughout the analytical process. The most common issues include suboptimal ionization, inefficient sample extraction, matrix effects, and improper LC-MS parameter settings. Menaquinones are hydrophobic, fat-soluble vitamins, which presents unique challenges for achieving high sensitivity.[1]
Q2: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for Menaquinone-7 analysis?
For the analysis of Menaquinone-7, Atmospheric Pressure Chemical Ionization (APCI) is generally recommended and has been shown to provide higher signal intensity compared to Electrospray Ionization (ESI).[2] While both sources can produce the same fragmentation ions, the ionization mechanism of APCI is more suitable for the nonpolar nature of MK-7.[2][3][4]
Q3: How can I minimize ion suppression and matrix effects for MK-7 analysis in complex samples like serum or plasma?
Ion suppression is a common issue in LC-MS that can significantly reduce signal intensity. To mitigate these effects for MK-7 analysis:
-
Effective Sample Preparation: Employ rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids.
-
Chromatographic Separation: Ensure baseline separation of MK-7 from co-eluting matrix components. Utilizing a high-efficiency C18 column can aid in this separation.
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound or Menaquinone-7-D7, is crucial to compensate for matrix effects and improve quantitative accuracy.
Q4: What are the typical MRM transitions for Menaquinone-7 and its deuterated internal standard?
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is employed. Typical transitions for MK-7 and a deuterated internal standard (MK-7-D7) are:
-
Menaquinone-7 (MK-7): A common quantifier transition is m/z 649.5 → 187.2, with a qualifier transition of m/z 649.5 → 121.0.
-
Menaquinone-7-D7 (Internal Standard): A typical transition is m/z 656.0 → 194.1.
The collision energies for these transitions should be optimized for your specific instrument, but reported values are around 30-41 eV.
Troubleshooting Guides
Guide 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.
Step 1: Verify MS Instrument Performance
-
Action: Perform an infusion analysis by directly injecting a standard solution of this compound into the mass spectrometer, bypassing the LC system.
-
Expected Outcome: A stable and reasonably intense signal for the precursor ion.
-
Troubleshooting:
-
No Signal: Check the instrument tuning, detector voltage, and ensure the correct MRM transitions are being monitored. Verify the standard solution's integrity and concentration.
-
Low Signal: Optimize ion source parameters (e.g., temperature, gas flows) and collision energy.
-
Step 2: Evaluate the Ion Source
-
Action: If using ESI, consider switching to an APCI source, as it generally provides better sensitivity for menaquinones.
-
Expected Outcome: A significant increase in signal intensity.
-
Troubleshooting:
-
No Improvement: The issue may lie with sample preparation or chromatography. Clean the ion source as per the manufacturer's instructions, as contamination can lead to poor signal.
-
Step 3: Assess Sample Preparation Efficiency
-
Action: Review your sample extraction protocol. For biological matrices, a liquid-liquid extraction with a nonpolar solvent like n-hexane is effective.
-
Expected Outcome: Efficient recovery of MK-7 from the sample matrix.
-
Troubleshooting:
-
Low Recovery: Experiment with different extraction solvents or consider a solid-phase extraction (SPE) method for cleaner extracts. Ensure complete evaporation of the extraction solvent and proper reconstitution in a mobile phase-compatible solvent.
-
Step 4: Optimize Chromatographic Conditions
-
Action: Examine the peak shape of your analyte. Broad or tailing peaks can lead to a lower signal-to-noise ratio.
-
Expected Outcome: Sharp, symmetrical peaks.
-
Troubleshooting:
-
Poor Peak Shape: Ensure the column is not degraded. Use a mobile phase composition that is appropriate for your C18 column and the hydrophobic nature of MK-7. A gradient elution with acetonitrile and/or isopropanol is often used. Check for leaks in the LC system.
-
Guide 2: Inconsistent Signal Intensity and Poor Reproducibility
Step 1: Check for Matrix Effects
-
Action: Prepare matrix-matched calibration standards and compare their response to standards prepared in a clean solvent.
-
Expected Outcome: Similar signal response between matrix-matched and solvent-based standards.
-
Troubleshooting:
-
Signal Suppression or Enhancement: This indicates significant matrix effects. Improve sample cleanup using SPE or a more selective LLE. Ensure your internal standard is behaving similarly to the analyte.
-
Step 2: Verify Autosampler Performance
-
Action: Check for air bubbles in the sample vial or well. Ensure the correct injection volume is being used.
-
Expected Outcome: Consistent injection volumes and no sample carryover.
-
Troubleshooting:
-
Inconsistent Injections: Purge the injector and ensure the syringe is functioning correctly. Use a robust wash protocol between injections to prevent carryover.
-
Step 3: Evaluate Analyte Stability
-
Action: Assess the stability of Menaquinone-7 in the processed samples, especially if they are stored for an extended period before analysis. Vitamins can be sensitive to light and temperature.
-
Expected Outcome: No significant degradation of the analyte over the storage period.
-
Troubleshooting:
-
Degradation Observed: Store samples at low temperatures (e.g., -20 °C) and protect them from light. Analyze samples as soon as possible after preparation.
-
Quantitative Data Summary
Table 1: Comparison of Ionization Sources for Menaquinone-7 Analysis
| Ionization Source | Relative Signal Intensity | Polarity | Reference |
| APCI | Higher | Positive | |
| ESI | Lower | Positive |
Table 2: Reported Limits of Quantification (LOQ) for Menaquinone-7 in Serum/Plasma
| LOQ (ng/mL) | Ionization Source | Sample Preparation | Reference |
| 0.01 | APCI | Liquid-Liquid Extraction (n-hexane) | |
| 2.2 | APCI | Simplified pre-treatment | |
| ~1 µg/mL (in oil) | Not specified | Not specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Menaquinone-7 from Serum
This protocol is adapted from established methods for the extraction of vitamin K from biological fluids.
-
Sample Preparation: To 500 µL of serum, add the internal standard (this compound).
-
Protein Denaturation: Add 1.5 mL of ethanol and vortex for 1 minute to precipitate proteins.
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane and vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a mixture of water and methanol (1:3 v/v) or another mobile phase-compatible solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Method Parameters for Menaquinone-7 Analysis
These parameters are a starting point and should be optimized for your specific instrumentation.
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., Kinetex 5 µm EVO C18, 50 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v).
-
Gradient:
-
0-1 min: 70% B
-
1.5-3.5 min: Ramp to and hold at 98% B
-
3.51-5 min: Return to 70% B for re-equilibration
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: APCI, positive ion mode.
-
Source Temperature: 350 °C.
-
MRM Transitions:
-
Menaquinone-7: 649.5 → 187.2 (Quantifier), 649.5 → 121.0 (Qualifier)
-
This compound: Adjust precursor mass accordingly (e.g., ~655.5) and determine the corresponding product ion.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
Technical Support Center: Menaquinone-7-13C6 Analysis in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menaquinone-7 (MK-7) and its stable isotope-labeled internal standard, Menaquinone-7-13C6, in biological samples. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Menaquinone-7?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Menaquinone-7, by co-eluting compounds from the biological sample matrix (e.g., plasma, serum, tissue).[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis.[1][2] Biological matrices are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source, thereby compromising the reliability of the analytical method.[3] Given the lipophilic nature and typically low concentrations of MK-7 in biological samples, mitigating matrix effects is critical for accurate measurement.
Q2: How does using this compound as an internal standard help in overcoming matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool for compensating for matrix effects. Because a SIL-IS is chemically and structurally almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte (MK-7) to the internal standard (this compound), the variability introduced by the matrix effect is normalized. This normalization leads to significantly improved accuracy and precision in quantification. The mass difference between the analyte and the SIL-IS allows the mass spectrometer to distinguish between them.
Q3: I am still observing significant ion suppression for MK-7 despite using this compound. What are the potential causes and how can I troubleshoot this?
A3: While a 13C-labeled internal standard is highly effective, severe matrix effects can still present challenges. Here are common causes and troubleshooting steps:
-
Inadequate Sample Preparation: The sample cleanup may not be sufficient to remove a high load of interfering substances.
-
Solution: Optimize your sample preparation protocol. Consider switching to a more rigorous technique. For instance, if you are using protein precipitation, which can be prone to residual phospholipids, try liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.
-
-
Chromatographic Co-elution: A matrix component may be co-eluting precisely with your analyte and internal standard, causing significant suppression.
-
Solution: Adjust your chromatographic conditions. Modify the mobile phase gradient, try a different organic solvent, or switch to a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to improve separation from interfering matrix components.
-
-
Sub-optimal Internal Standard Concentration: The concentration of the internal standard might not be appropriate for the study's calibration range.
-
Solution: The concentration of the internal standard should ideally be in the mid-range of the calibration curve. It is often recommended to match it to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration.
-
-
Isotope Effect: Although less common with 13C labeling compared to deuterium labeling, a slight shift in retention time between the analyte and the internal standard can occur. If this shift is significant, they may experience different degrees of matrix effects.
-
Solution: Ensure that the peak shapes and retention times of MK-7 and this compound are as closely aligned as possible. Minor adjustments to the chromatography may be needed.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload. 2. Secondary interactions with the column. 3. Inappropriate mobile phase pH. | 1. Dilute the sample or inject a smaller volume. 2. Try a different column chemistry or add a mobile phase modifier. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix. 2. Analyte adsorption to labware. 3. Analyte degradation. | 1. Optimize the extraction solvent and technique (see Table 1). Consider different LLE solvents or SPE sorbents. 2. Use low-adsorption tubes and pipette tips. 3. Protect samples from light, as vitamin K is light-sensitive, and keep them at appropriate temperatures. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol for all samples. 2. Utilize a robust internal standard like this compound and ensure it is added early in the sample preparation process. 3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. |
| No Analyte or IS Peak Detected | 1. Incorrect mass spectrometer settings. 2. Sample degradation. 3. Clogged LC system or injector. | 1. Verify the MRM transitions, collision energies, and other MS parameters for both MK-7 and this compound. 2. Check sample storage conditions and handling procedures. 3. Perform routine maintenance on the LC system. |
Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and achieving high analyte recovery. Below is a summary of common techniques and their reported performance for vitamin K analysis.
Table 1: Comparison of Sample Preparation Techniques for Vitamin K Analysis in Biological Fluids
| Technique | Typical Solvents/Sorbents | Advantages | Disadvantages | Reported Recovery/Accuracy |
| Protein Precipitation (PP) | Acetonitrile, Methanol | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other interferences, leading to significant matrix effects. | Accuracy can be affected by matrix suppression. |
| Liquid-Liquid Extraction (LLE) | n-Hexane, Diethyl ether, Dichloromethane, Ethyl acetate. A mixture of propan-2-ol and n-hexane is also common. | Good removal of salts and polar interferences. Can provide a cleaner extract than PP. | Can be labor-intensive and may use large volumes of organic solvents. | Accuracy for K2MK-7 in serum reported in the range of 86-110% with n-hexane extraction. |
| Solid-Phase Extraction (SPE) | Reversed-phase (C18, C8), Normal-phase (Silica) | Provides excellent sample cleanup, effectively removing a wide range of interferences. Can be automated. | Can be more expensive and require method development to optimize sorbent, wash, and elution steps. | Matrix effects can be significantly reduced, with matrix factors reported from -2.8% to +13%. |
| Phospholipid Removal Plates | Specialized plates that selectively remove phospholipids. | Simple and fast procedure. Specifically targets a major source of matrix effects in plasma/serum. | May not remove other types of interferences. | A method using these plates showed accuracy with recovery values within 10% of the nominal concentration. |
Experimental Protocols & Workflows
Diagram 1: General Workflow for MK-7 Analysis in Biological Samples
Caption: A generalized workflow for the quantification of Menaquinone-7 in biological samples.
Diagram 2: Troubleshooting Decision Tree for Ion Suppression
Caption: A decision tree for troubleshooting ion suppression issues in MK-7 analysis.
References
Menaquinone-7-13C6 stability in different solvents and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Menaquinone-7-13C6 (MK-7-13C6) in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The stability of isotopically labeled this compound is expected to be comparable to that of unlabeled Menaquinone-7 (MK-7). This guide is based on the best available data for both compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of Menaquinone-7 (MK-7) and its isotopically labeled form is primarily influenced by several factors:
-
Light Exposure: MK-7 is extremely sensitive to light, particularly UV radiation.[1] Exposure can lead to rapid degradation and isomerization from the biologically active all-trans form to inactive cis isomers.[1]
-
Alkaline Conditions: MK-7 is unstable in alkaline environments.[2][3] Formulations with alkaline excipients, such as magnesium oxide, can significantly promote degradation.[2]
-
Presence of Minerals: Certain minerals, particularly magnesium and to a lesser extent calcium salts, can negatively impact the stability of MK-7, especially under accelerated temperature and humidity conditions.
-
Temperature: While MK-7 is relatively heat-stable, prolonged exposure to high temperatures, especially in the presence of other destabilizing factors like moisture and certain excipients, can accelerate degradation.
-
Purity of the Material: The purity of the MK-7 raw material plays a crucial role in its stability. Impurities from chemical synthesis or fermentation can contribute to instability.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored at room temperature, protected from light and moisture in a tightly sealed container.
Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?
A3: For preparing stock solutions, it is recommended to use a suitable organic solvent. The stability of the solution is highly dependent on the storage temperature. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected concentration of MK-7-13C6 in my experiment. | 1. Degradation due to light exposure. 2. Degradation of stock solution. 3. Incompatibility with other components in the formulation. | 1. Minimize exposure of your samples and solutions to light at all stages of your experiment. Use amber vials or foil-wrapped containers. 2. Prepare fresh stock solutions or use a new aliquot. Verify the storage conditions of your stock solution. 3. Be aware of the potential for degradation in the presence of alkaline compounds and certain minerals like magnesium oxide. |
| I observe unexpected peaks in my chromatogram when analyzing MK-7-13C6. | 1. Isomerization from all-trans to cis forms. 2. Presence of impurities in the starting material. | 1. This is often caused by light exposure. Ensure rigorous light protection during sample preparation and analysis. 2. The purity of the initial MK-7 material can vary. |
| My MK-7-13C6 solution appears cloudy or has precipitated. | 1. Poor solubility in the chosen solvent. 2. Precipitation upon cooling or freezing. | 1. MK-7 is a lipophilic molecule and is insoluble in water. It is soluble in organic solvents like ethanol, methanol, and n-hexane/2-propanol mixtures. Ensure you are using an appropriate solvent and concentration. Sonication may be required to aid dissolution in some solvents like ethanol. 2. If precipitation occurs after freezing, gently warm the solution and vortex to redissolve before use. Consider preparing smaller, single-use aliquots. |
Data Summary
Table 1: Stability of Menaquinone-7 in the Presence of Different Excipients
The following table summarizes the stability of Menaquinone-7 when formulated with various mineral salts under different storage conditions.
| Excipient | Storage Conditions | Duration | Remaining MK-7 (%) | Source |
| Calcium Citrate | 25°C / 60% RH | 12 months | ~95% | |
| Calcium Carbonate | 25°C / 60% RH | 12 months | ~97% | |
| Arginine | 25°C / 60% RH | 12 months | ~91% | |
| Magnesium Oxide | 25°C / 60% RH | 12 months | Significant degradation | |
| Calcium Citrate | 40°C / 75% RH | 6 months | Significant degradation | |
| Calcium Carbonate | 40°C / 75% RH | 6 months | Significant degradation | |
| Magnesium Oxide | 40°C / 75% RH | 6 months | Severe degradation |
RH = Relative Humidity
Table 2: Stability of Menaquinone-7 Stock Solutions
This table provides guidance on the stability of Menaquinone-7 solutions in organic solvents. Limited direct comparative studies are available, and these recommendations are based on supplier information and published research.
| Solvent | Storage Temperature | Duration | Stability | Source |
| Not Specified | -20°C | 1 month | Stable | |
| Not Specified | -80°C | 6 months | Stable | |
| Methanol | 4°C or -20°C | 7 days | No detectable degradation | |
| Ethanol | Not Specified | 48 hours | Stable |
Experimental Protocols
Protocol 1: General Stability Testing of Menaquinone-7 Formulations
This protocol outlines a general method for assessing the stability of Menaquinone-7 in different formulations, based on the methodologies described in the cited literature.
-
Sample Preparation:
-
Prepare formulations of Menaquinone-7 with the desired excipients (e.g., calcium carbonate, magnesium oxide) at a specific concentration (e.g., 100 µg/g).
-
Prepare a control sample of Menaquinone-7 without any additional excipients.
-
-
Storage Conditions:
-
Divide the samples into two sets for storage under:
-
Long-term conditions: 25°C with 60% relative humidity (RH).
-
Accelerated conditions: 40°C with 75% RH.
-
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
-
Analysis:
-
At each time point, extract Menaquinone-7 from the formulation using a suitable solvent system (e.g., a mixture of 2-propanol and n-hexane).
-
Quantify the concentration of all-trans-Menaquinone-7 using a validated HPLC method with UV or fluorescence detection.
-
Visualizations
Caption: Experimental workflow for stability testing of Menaquinone-7.
Caption: Factors influencing the stability of Menaquinone-7.
References
Troubleshooting poor chromatographic peak shape for Menaquinone-7.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Menaquinone-7 (MK-7), specifically addressing poor peak shape. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in Menaquinone-7 (MK-7) analysis?
A1: Poor peak shape in MK-7 analysis, such as tailing, fronting, or broadening, can stem from a variety of factors. These often relate to the inherent physicochemical properties of MK-7, including its high hydrophobicity and low polarity. Key causes include inappropriate mobile phase composition, suboptimal column chemistry, sample solvent mismatch, column overload, and inadequate temperature control. The presence of cis/trans isomers of MK-7 can also contribute to distorted or broad peaks.[1][2]
Q2: How does the choice of HPLC column affect the peak shape of MK-7?
A2: The column's stationary phase is critical for achieving good peak shape for a nonpolar compound like MK-7. C18 columns are commonly used, but C8 or C30 phases can also provide good separation.[2][3] Core-shell columns may offer higher efficiency and narrower peaks.[3] Poorly packed or degraded columns can lead to peak fronting or tailing.
Q3: Can the sample preparation method impact the peak shape of MK-7?
A3: Absolutely. The choice of extraction and sample solvent is crucial. MK-7 has low solubility in highly polar solvents. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. It is recommended to dissolve the final sample in a solvent that is compatible with the initial mobile phase conditions.
Q4: What role does temperature play in the chromatographic analysis of MK-7?
A4: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, both of which affect peak shape and retention time. For MK-7, operating at a slightly elevated and controlled temperature, for instance around 35°C, can lead to sharper peaks and shorter analysis times. Inconsistent temperature can cause retention time shifts and peak broadening.
Troubleshooting Guide: Poor Peak Shape for Menaquinone-7
This guide provides a systematic approach to identifying and resolving common peak shape issues in MK-7 chromatography.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Menaquinone-7, although non-polar, can have secondary interactions with active sites on the silica backbone of the column. Using a highly deactivated (end-capped) C18 or C8 column can minimize these interactions. Operating the mobile phase at a low pH can also help suppress silanol activity, though this is less common for MK-7 methods which typically use neutral mobile phases. |
| Column Overload | Injecting too high a concentration of MK-7 can saturate the stationary phase. To address this, dilute the sample or reduce the injection volume. |
| Suboptimal Mobile Phase pH | While MK-7 is not ionizable, the mobile phase pH can influence the silica support. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). |
| Presence of Impurities or Isomers | Co-elution with impurities or the presence of cis-isomers of MK-7 can lead to tailing or broadened peaks. Optimize the mobile phase composition or gradient to improve separation. The all-trans-MK-7 is the biologically active form and may separate from cis isomers under appropriate conditions. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent. |
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing for Menaquinone-7.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Column Overload | This is a very common cause of peak fronting. Reduce the sample concentration or injection volume. |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent with a significantly higher elution strength than the mobile phase, the analyte band will spread before it reaches the column head, leading to fronting. Prepare the sample in the mobile phase itself or a weaker solvent. |
| Poorly Packed or Damaged Column | A void or channel in the column packing can cause peak fronting. This is often accompanied by a loss of efficiency and resolution. Replace the column if this is suspected. |
| Low Temperature | Insufficient temperature can lead to poor mass transfer kinetics, sometimes resulting in fronting. Try increasing the column temperature to around 35-40°C. |
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for resolving peak fronting issues in MK-7 analysis.
Issue 3: Peak Broadening
Peak broadening is characterized by an increase in the peak width, leading to decreased resolution and sensitivity.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
| Column Contamination or Aging | Accumulation of matrix components on the column can lead to a general loss of performance, including broader peaks. Flush the column with a strong solvent or replace it if necessary. |
| Slow Mobile Phase Flow Rate | A flow rate that is too low can increase longitudinal diffusion, resulting in broader peaks. Ensure the flow rate is optimized for the column dimensions. |
| High Injection Volume | Injecting a large volume of sample, even at a low concentration, can cause band broadening. Reduce the injection volume. |
| Inappropriate Mobile Phase Composition | A mobile phase with too weak an elution strength can cause the peak to broaden as it moves through the column. Adjust the organic-to-aqueous ratio to achieve a suitable retention factor (k). |
| Presence of Multiple Isomers | The presence of several cis/trans isomers of MK-7 can result in a single, broad peak if they are not fully resolved. Specialized columns (e.g., cholesteryl-phases) or optimized mobile phases may be needed for isomer separation. |
Experimental Protocols
Representative HPLC Method for Menaquinone-7 Analysis
This protocol is a general representation based on common parameters found in the literature.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a non-polar organic solvent (e.g., methanol, ethanol, or acetonitrile) and a small amount of water. A common mobile phase is a mixture of methanol and ethanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: UV detection at approximately 248 nm or 268 nm. Fluorescence detection can be used for higher sensitivity.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples are typically extracted with a mixture of a polar and a non-polar solvent, such as isopropanol and hexane. The extract is then evaporated and reconstituted in a solvent compatible with the mobile phase.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters used for MK-7 analysis from various published methods.
Table 1: HPLC Column and Mobile Phase Parameters for MK-7 Analysis
| Reference | Column Type | Mobile Phase | Flow Rate (mL/min) |
| Lichrospher-100, RP-C18 (5 µm) | Gradient: Water/Methanol (1:1, pH 3.0) and Acetonitrile | 1.2 | |
| Kinetex C8 (2.6 µm) | Isocratic: Methanol/Ethanol/Water (80:19.5:0.5) | 1.0 | |
| C18 Gemini | Isocratic: 2-propanol/n-hexane (2:1) | 0.5 |
Table 2: Detection and Retention Parameters for MK-7 Analysis
| Reference | Detection Wavelength (nm) | Retention Time (min) | Column Temperature (°C) |
| 248 | 2.38 | 25 | |
| 268 | 2.18 | 35 | |
| 248 | 7.19 | Not Specified |
References
Technical Support Center: Optimizing Mass Spectrometry for Menaquinone-7-¹³C₆ Detection
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the successful detection and quantification of Menaquinone-7-¹³C₆ (MK-7-¹³C₆) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Menaquinone-7-¹³C₆ in mass spectrometry?
A1: Menaquinone-7-¹³C₆ serves as a stable isotope-labeled internal standard for the accurate quantification of Menaquinone-7 (MK-7) in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization efficiency, leading to more precise and accurate results.
Q2: Which ionization technique is most suitable for MK-7-¹³C₆ analysis?
A2: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both effective for the analysis of menaquinones. ESI is often operated in positive ion mode.[1] APCI, also in positive ion mode, has also been successfully used and may offer advantages in certain matrices.[2] The choice between ESI and APCI may depend on the specific LC-MS/MS system and the sample matrix.
Q3: What are the expected precursor and product ions for MK-7-¹³C₆ in MS/MS analysis?
A3: The precursor ion for MK-7 is typically the protonated molecule [M+H]⁺. For unlabeled MK-7 (molecular weight ~649.0 g/mol ), the precursor ion is m/z 649.0. For MK-7-¹³C₆, the mass will increase by 6 Da, resulting in an expected precursor ion of m/z 655.0. The major product ions for MK-7 result from the fragmentation of the isoprenoid side chain. While specific product ions for MK-7-¹³C₆ are not explicitly detailed in the provided search results, they are expected to be the same as for unlabeled MK-7, as the ¹³C labels are on the naphthoquinone ring. Common product ions for MK-7 would need to be determined through infusion experiments and optimization.
Q4: How should I prepare my samples for MK-7-¹³C₆ analysis?
A4: Sample preparation for MK-7 is critical due to its lipophilic nature and often low concentrations in biological samples. A common approach involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] A typical LLE protocol might involve protein precipitation with an organic solvent like ethanol or methanol, followed by extraction with a non-polar solvent such as hexane or a mixture of hexane and isopropanol.[4] It is crucial to minimize light exposure and auto-oxidation during sample preparation.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak for MK-7-¹³C₆
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Source Parameters | Infuse a standard solution of MK-7-¹³C₆ directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect MRM Transitions | Confirm the precursor ion mass (m/z 655.0 for [M+H]⁺). Perform a product ion scan on the precursor to identify the most intense and stable fragment ions for use in Multiple Reaction Monitoring (MRM). |
| Inefficient Sample Extraction | Evaluate the extraction solvent and procedure. Consider different solvent systems (e.g., hexane:isopropanol) and ensure vigorous mixing and proper phase separation. |
| Degradation of Analyte | MK-7 is sensitive to light and oxidation. Protect samples from light and consider adding an antioxidant like BHT during sample preparation. |
| Matrix Effects | The sample matrix can suppress ionization. Dilute the sample extract or employ a more rigorous cleanup method like SPE. Also, ensure chromatographic separation from major interfering compounds. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated LC-MS System | Flush the entire LC system, including the column, with a strong solvent wash (e.g., isopropanol:acetonitrile:water). Run system blanks to ensure cleanliness. |
| Co-elution with Matrix Components | Optimize the chromatographic gradient to improve the separation of MK-7-¹³C₆ from interfering compounds. A longer gradient or a different mobile phase composition may be necessary. |
| Non-specific Fragmentation | Optimize the collision energy for each MRM transition. An energy that is too high can lead to excessive fragmentation and non-specific product ions, while one that is too low will result in poor fragmentation. |
| Plasticizer Contamination | Avoid using plastic containers and pipette tips that can leach plasticizers, which are common contaminants in mass spectrometry. Use glass or polypropylene labware. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of MK-7 from Serum
-
To 500 µL of serum in a glass tube, add the appropriate amount of MK-7-¹³C₆ internal standard solution.
-
Add 1 mL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of n-hexane and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 3-5) with another 2 mL of n-hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of MK-7
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method is often used for the determination of menaquinones.[5]
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient might start at a high percentage of mobile phase B (e.g., 97%) and hold for several minutes, followed by a ramp to 100% B to elute the highly hydrophobic MK-7.
-
Flow Rate: A flow rate of 0.6 mL/min has been reported.
-
Injection Volume: 10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive ion ESI or APCI mode with MRM.
Quantitative Data
Table 1: Example LC-MS/MS Parameters for Menaquinone-7 Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) for MK-7 | 649.0 | |
| Precursor Ion (m/z) for MK-7-¹³C₆ | 655.0 | Inferred |
| Product Ion 1 (m/z) | 187.1 | |
| Product Ion 2 (m/z) | 481.4 | |
| Collision Energy for Product Ion 1 | 35 V | |
| Collision Energy for Product Ion 2 | 25 V | |
| Retention Time | ~4-6 min |
Note: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer.
Visualizations
Caption: A typical experimental workflow for the quantification of Menaquinone-7.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in Menaquinone-7-13C6 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic interference in Menaquinone-7 (MK-7) experiments utilizing a ¹³C₆-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Menaquinone-7-¹³C₆ experiments?
A: Isotopic interference occurs when the mass spectrometer signal of the Menaquinone-7-¹³C₆ (MK-7-¹³C₆) internal standard is artificially increased by contributions from the naturally occurring heavy isotopes of the unlabeled Menaquinone-7 (MK-7) analyte.[1] Every element in the MK-7 molecule has a small percentage of naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). When the concentration of unlabeled MK-7 is high, the collective signal from its heavy isotopologues can spill over into the mass-to-charge ratio (m/z) channel being monitored for the MK-7-¹³C₆ standard, leading to inaccurate quantification.[2]
Q2: What are the primary causes of isotopic interference?
A: The main causes of isotopic interference include:
-
Natural Isotopic Abundance: Carbon, in its natural state, contains approximately 1.1% of the ¹³C isotope. Given that Menaquinone-7 (C₄₆H₆₄O₂) has 46 carbon atoms, there is a statistical probability that some analyte molecules will contain one or more ¹³C atoms, increasing their mass.
-
High Analyte Concentration: The effect of isotopic interference is most pronounced when the concentration of the unlabeled analyte (MK-7) is significantly higher than that of the labeled internal standard (MK-7-¹³C₆).[3]
-
Purity of the Internal Standard: The isotopic purity of the MK-7-¹³C₆ standard is crucial. If the standard contains a significant percentage of unlabeled MK-7, it will contribute to the analyte signal and cause quantification errors.
-
Suboptimal Mass Spectrometer Resolution: Insufficient resolution of the mass spectrometer can make it difficult to distinguish between the analyte's isotopic peaks and the signal from the internal standard.[4]
Q3: How can I detect isotopic interference in my experimental results?
A: Several signs can indicate the presence of isotopic interference:
-
Non-linear Calibration Curves: Calibration curves may become non-linear, particularly at higher concentrations of the analyte.[3]
-
Inaccurate Quality Control (QC) Samples: QC samples with known concentrations may yield results that are outside of the acceptable range.
-
Signal in "Zero Samples": A "zero sample" (a blank matrix spiked only with the internal standard) should not show a significant signal in the analyte's MRM transition. Conversely, a blank sample spiked with a high concentration of the analyte should show a minimal, quantifiable signal in the internal standard's MRM transition.
-
Distorted Peak Shapes: In severe cases, the chromatographic peak of the internal standard may appear distorted or broadened.
Q4: What are the acceptable limits for the contribution of the analyte's signal to the internal standard?
A: While there are no universally mandated limits, a common practice in bioanalytical method validation is to assess the contribution of the analyte's signal to the internal standard's signal at the upper limit of quantification (ULOQ). A generally acceptable criterion is that the response of the internal standard in the presence of the analyte at ULOQ should not be more than 5% of the response of the internal standard in a blank sample.
Q5: How can I minimize isotopic interference during the development of my analytical method?
A: Proactive steps during method development can significantly reduce the impact of isotopic interference:
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure baseline separation of MK-7 from any potential isobaric interferences.
-
Selection of MRM Transitions: Choose multiple reaction monitoring (MRM) transitions that are specific and have low background noise. Experiment with different precursor and product ions to find a combination that minimizes overlap.
-
Purity of Internal Standard: Use a high-purity MK-7-¹³C₆ internal standard with a known and certified isotopic enrichment.
-
Appropriate Concentration of Internal Standard: The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and comparable to the expected analyte concentrations in the samples.
Q6: What should I do if I suspect that isotopic interference is adversely affecting my calibration curve?
A: If you observe a non-linear calibration curve and suspect isotopic interference, consider the following actions:
-
Perform a Diagnostic Experiment: Analyze a high-concentration standard of unlabeled MK-7 and monitor the MRM transition of the MK-7-¹³C₆ internal standard. This will allow you to quantify the percentage of signal crossover.
-
Mathematical Correction: If the interference is consistent and predictable, a mathematical correction can be applied to the data. This involves calculating a correction factor based on the measured crossover and applying it to the peak areas of the internal standard in all samples.
-
Dilute Samples: If feasible, diluting the samples can bring the analyte concentration to a range where the isotopic interference is negligible.
-
Re-optimize the Method: If the interference is severe, it may be necessary to re-optimize the chromatographic method or the MRM transitions to enhance specificity.
Q7: Is it possible to mistake matrix effects for isotopic interference?
A: Yes, matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, can sometimes mimic the effects of isotopic interference, such as causing non-linearity in the calibration curve. It is crucial to differentiate between these two phenomena. A post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram. If the retention time of MK-7 coincides with a region of significant matrix effect, this could be the root cause of the issue.
Troubleshooting Guides
Guide 1: Investigating Poor Calibration Curve Performance
This guide provides a systematic approach to troubleshooting non-linearity or poor performance of your calibration curve.
Caption: Workflow for troubleshooting a poor calibration curve.
Guide 2: Differentiating Isotopic Interference from Matrix Effects
This decision tree helps in distinguishing between two common sources of analytical error.
Caption: Decision tree for differentiating interference and matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation for MK-7 Analysis in Human Plasma
This protocol is a general guideline for the extraction of Menaquinone-7 from human plasma and should be optimized for your specific laboratory conditions.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Transfer 500 µL of plasma into a 2 mL polypropylene tube.
-
Internal Standard Spiking: Add 20 µL of the MK-7-¹³C₆ working solution (at a concentration appropriate for your assay) to each plasma sample, except for the blank.
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 methanol:water).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Menaquinone-7 and Menaquinone-7-¹³C₆
This is a representative LC-MS/MS method. The specific parameters may need to be adjusted based on the instrument and column used.
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient from ~85% B to 100% B over several minutes is a typical starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
MRM Transitions: See Table 1.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Quantitative Data Summary
Table 1: MRM Transitions and Mass Spectrometry Parameters for MK-7 and MK-7-¹³C₆
The MRM transitions for MK-7-¹³C₆ are estimated based on the known fragmentation of MK-7 and the assumption that the ¹³C labels are on the naphthoquinone ring. These should be confirmed experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 | 35 - 45 | 100 |
| 649.5 | 225.1 | 30 - 40 | 100 | |
| Menaquinone-7-¹³C₆ | 655.5 | 193.1 | 35 - 45 | 100 |
| 655.5 | 231.1 | 30 - 40 | 100 |
Data compiled from multiple sources and estimations.
Table 2: Example Isotopic Abundance Data for Menaquinone-7 (C₄₆H₆₄O₂)
This table illustrates the theoretical contribution of naturally occurring isotopes to the mass of MK-7.
| Isotope | Natural Abundance (%) | Contribution to M+1 | Contribution to M+2 |
| ¹³C | 1.10 | 50.6% | 12.6% |
| ²H | 0.015 | 0.96% | <0.1% |
| ¹⁷O | 0.038 | 0.076% | <0.1% |
| ¹⁸O | 0.20 | 0.4% | <0.1% |
These values are approximate and calculated based on the elemental composition of MK-7.
Visual Diagrams
Caption: Workflow for identifying and correcting isotopic interference.
References
Addressing solubility issues of Menaquinone-7-13C6 in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies for addressing solubility challenges with Menaquinone-7-13C6 (MK-7-13C6) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: Menaquinone-7 (MK-7), and its isotopically labeled form MK-7-13C6, is a highly lipophilic and hydrophobic molecule.[1] Its structure includes a long, unsaturated isoprenoid side chain, which makes it practically insoluble in water.[1][2] This characteristic poses a significant challenge for its application in aqueous experimental systems like cell cultures or aqueous formulations.[2][3]
Q2: What are the recommended organic solvents for dissolving MK-7-13C6?
A2: MK-7-13C6 can be dissolved in several organic solvents to create a stock solution before further dilution into aqueous media. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, tetrahydrofuran (THF), chloroform, and ethyl acetate. It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can negatively impact solubility. Often, gentle warming and sonication may be required to achieve complete dissolution.
Q3: Can I prepare a stock solution of MK-7-13C6 in oil?
A3: Yes, oils are effective solvents for MK-7. As a fat-soluble vitamin, its bioavailability is enhanced when dissolved in oils like olive oil or sunflower oil. This method is particularly useful for in vivo studies and oral formulations.
Q4: What advanced formulation strategies can enhance the aqueous solubility of MK-7?
A4: To overcome the inherent low water solubility, several advanced formulation techniques can be employed:
-
Nanoemulsions: Creating oil-in-water (O/W) nanoemulsions is a highly effective strategy. These systems encapsulate MK-7 in tiny oil droplets, allowing for stable dispersion in an aqueous phase and significantly improving bioavailability.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate MK-7, forming an inclusion complex that enhances its solubility and stability in water.
-
Liposomes: These are phospholipid vesicles that can encapsulate lipophilic compounds like MK-7, facilitating their delivery in aqueous environments.
-
Water-Soluble Complexes: Naturally, Bacillus subtilis natto produces a water-soluble complex of MK-7 with peptides. This principle is leveraged in some commercial water-soluble MK-7 formulations.
Troubleshooting Guides
Issue 1: Precipitate forms when adding organic stock solution to aqueous media.
-
Cause: The concentration of the organic solvent in the final aqueous solution is too low to maintain MK-7 solubility, causing it to "crash out." The final concentration of MK-7 may also exceed its solubility limit in the mixed-solvent system.
-
Solution:
-
Decrease Final Concentration: Lower the target concentration of MK-7 in your final aqueous medium.
-
Increase Co-Solvent Percentage: Slightly increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final medium. However, be mindful of solvent toxicity for your specific cell line or experimental model. Typically, DMSO concentrations should be kept below 0.5% (v/v) for most cell culture applications.
-
Use a Carrier Protein: Add bovine serum albumin (BSA) to your culture medium. BSA can bind to lipophilic molecules like MK-7 and help keep them in solution.
-
Try a Different Solubilization Method: Consider preparing a nanoemulsion or a cyclodextrin complex for better dispersion in aqueous solutions.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to non-uniform concentrations of MK-7 in the experimental wells, causing high variability in results. The compound may also adhere to plastic surfaces.
-
Solution:
-
Verify Solution Clarity: Before adding to your assay, visually inspect your final working solution under light to ensure there is no visible precipitate or cloudiness.
-
Vortex Before Use: Always vortex the final working solution immediately before adding it to your cells to ensure a homogenous suspension.
-
Pre-treat Plates: Consider using low-adhesion microplates to minimize the binding of the hydrophobic compound to the plastic.
-
Switch to a More Stable Formulation: Use an emulsified or cyclodextrin-complexed form of MK-7 to ensure consistent and stable delivery to the cells.
-
Quantitative Data Summary
Table 1: Solubility of Menaquinone-7 in Common Organic Solvents.
| Solvent | Concentration | Conditions | Source |
|---|---|---|---|
| Ethanol | 10 mg/mL (15.41 mM) | Requires sonication | |
| DMSO | 5 mg/mL (7.70 mM) | Requires sonication and warming | |
| Tetrahydrofuran/Isopropanol (1:9) | 0.1 mg/mL | - | |
| Tetrahydrofuran/Ethanol (1:99) | 0.032 mg/mL | - | |
| Chloroform | Slightly Soluble | - |
| Ethyl Acetate | Slightly Soluble | - | |
Note: The solubility of this compound is expected to be virtually identical to that of unlabeled Menaquinone-7.
Experimental Protocols
Protocol 1: Preparation of an MK-7 Stock Solution using DMSO
-
Weighing: Accurately weigh the required amount of MK-7-13C6 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Dissolution: Vortex the tube vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an MK-7 Working Solution for Cell Culture
-
Thaw Stock: Thaw an aliquot of the MK-7 stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the MK-7 stock solution dropwise to achieve the final desired concentration. Crucially, the final DMSO concentration should typically not exceed 0.5% (v/v).
-
Final Mix: Vortex the final working solution again for 10-15 seconds to ensure homogeneity.
-
Application: Use the working solution immediately. Do not store diluted aqueous solutions.
Visualizations
Caption: Troubleshooting workflow for preparing aqueous solutions of MK-7.
Caption: Role of Menaquinone-7 in the Vitamin K cycle and protein carboxylation.
References
Technical Support Center: Menaquinone-7-¹³C₆ Sample Extraction
Welcome to the technical support center for enhancing the recovery of Menaquinone-7-¹³C₆ (MK-7-¹³C₆) during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
Low recovery of MK-7-¹³C₆ can be attributed to several factors, from incomplete extraction from the sample matrix to degradation during processing. The following guide provides solutions to common issues encountered during the extraction of menaquinones.
Issue 1: Low Recovery of MK-7-¹³C₆ from Complex Matrices (e.g., Fermentation Broth, Food Samples)
-
Possible Cause: Inefficient cell lysis or release of MK-7 from the cellular membrane. Menaquinone-7 is tightly bound to the bacterial cell membrane.
-
Solution:
-
Cell Disruption: Employ mechanical cell disruption methods such as sonication or homogenization to ensure the complete breakdown of cell walls. Sonication for 15 minutes at 70°C has been shown to improve extraction.[1]
-
Enzymatic Treatment: For matrices high in lipids, pretreatment with lipase (e.g., 1% w/v) can help break down interfering lipids and improve solvent access to the target analyte.[2]
-
Solvent Selection: Use a solvent system optimized for MK-7. A mixture of n-hexane and isopropanol (2:1, v/v) is commonly used and has shown high recovery rates.[2] Two-stage ethanol extraction directly from crude cells has also been reported to be effective.[3][4]
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Matrix effects, particularly in high-fat samples, can interfere with quantification. Another factor could be the degradation of MK-7 due to exposure to light or certain minerals.
-
Solution:
-
Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or use macroporous resin chromatography to remove interfering substances. This can significantly increase purity and improve recovery.
-
Light Protection: Perform all extraction steps under yellow light or in amber vials to prevent photo-oxidation of menaquinones.
-
Avoid Contaminating Minerals: Be mindful of formulation components. Positively charged minerals like zinc can reduce the potency of vitamin K2.
-
Issue 3: Co-elution of Impurities with MK-7-¹³C₆ during Chromatographic Analysis
-
Possible Cause: The presence of structurally similar compounds or isomers in the sample extract. The cis isomers of MK-7 are common impurities and are not biologically active.
-
Solution:
-
Chromatographic Optimization: Utilize a high-resolution HPLC column, such as a C18 or a specialized column for vitamin K analysis, to achieve better separation of isomers.
-
Method Validation: Ensure your analytical method can distinguish between the all-trans form of MK-7 (the active form) and its cis isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for extracting MK-7-¹³C₆?
A1: A mixture of n-hexane and isopropanol, typically in a 2:1 (v/v) ratio, is a widely used and effective solvent system for extracting MK-7. Other successful extractions have been performed using propan-2-ol and n-hexane (1:2 v/v), and ethanol. The choice of solvent may depend on the sample matrix.
Q2: How can I improve the release of MK-7 from bacterial cells in a fermentation broth?
A2: To enhance the release of MK-7, which is membrane-bound, cell disruption is crucial. Techniques such as sonication, homogenization, or freeze-thawing can be employed. A thermo-acidic extraction using 5% H₂SO₄ and ethanol, followed by sonication, has also been shown to be effective.
Q3: My sample is an oil-based supplement. How can I minimize the matrix effect?
A3: For oil-based samples, a significant matrix effect from triacylglycerols can hinder accurate quantification. To address this, a semi-preparative HPLC with a cholesteryl group column can be used to separate menaquinones from the oil fraction before final analysis.
Q4: What are the critical stability considerations for MK-7-¹³C₆ during extraction?
A4: Menaquinone-7 is sensitive to light and can be degraded by certain minerals. It is essential to protect samples from light by using amber glassware or working under yellow light. Also, be aware that high pH liquid formulations can compromise MK-7 stability.
Q5: Is it necessary to separate the cis and trans isomers of MK-7?
A5: Yes, it is critical. The biological activity of Menaquinone-7 is attributed to the all-trans isomer. Cis isomers, which can be present in synthetic preparations or form during processing, are not biologically active. Your analytical method should be able to separate and quantify the all-trans form specifically.
Data Presentation
Table 1: Comparison of Menaquinone-7 Extraction and Recovery Rates
| Extraction Method | Sample Matrix | Key Parameters | Recovery Rate | Reference |
| 2-Propanol and n-Hexane (2:1, v/v) with Enzymatic Hydrolysis | Microbial Fermentation | 1% (w/v) lipase treatment | > 94% | |
| Two-stage Ethanol Extraction | Crude Bacterial Cells | Direct extraction from wet cells | Yield of 1.47 mg/g | |
| Macroporous Resin (HPD722) Purification | Crude Ethanol Extract | Post-extraction purification step | 97.2% | |
| Thermo-acidic Extraction with Ethanol and Sonication | Fermentation Broth | 5% H₂SO₄, sonication at 70°C for 15 min | 96.0% - 108.9% | |
| n-Hexane and Isopropanol | Fermentation Broth Supernatant | Shaking at 30°C for 1 hour | Not explicitly stated |
Experimental Protocols
Protocol: Extraction of Menaquinone-7-¹³C₆ from Fermentation Broth
This protocol is adapted from methods shown to have high recovery rates.
Materials:
-
Fermentation broth containing Menaquinone-7
-
Menaquinone-7-¹³C₆ internal standard
-
2-Propanol
-
n-Hexane
-
Lipase (optional, for lipid-rich media)
-
Centrifuge
-
Sonicator
-
Rotary evaporator
-
HPLC system with a C18 column
Procedure:
-
Spiking with Internal Standard: To an aliquot of the fermentation broth, add a known amount of Menaquinone-7-¹³C₆ solution.
-
Enzymatic Hydrolysis (Optional): If the medium is rich in lipids, add lipase to a final concentration of 1% (w/v). Incubate under appropriate conditions to hydrolyze the lipids.
-
Solvent Extraction: Add a 2:1 (v/v) mixture of 2-propanol and n-hexane to the sample. A common ratio is 4 parts solvent to 1 part sample.
-
Cell Disruption & Extraction: Vigorously shake or vortex the mixture for 10 minutes. For enhanced extraction, sonicate the sample for 15 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the upper organic phase, which contains the extracted MK-7 and MK-7-¹³C₆.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your chromatographic analysis (e.g., the mobile phase).
-
Analysis: Inject the reconstituted sample into the HPLC system for quantification.
Mandatory Visualization
Caption: Workflow for the extraction of Menaquinone-7-¹³C₆.
Caption: Troubleshooting logic for low Menaquinone-7 recovery.
References
Dealing with cis/trans isomerization of Menaquinone-7 during analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cis/trans isomerization of Menaquinone-7 (MK-7) during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the distinction between cis and trans isomers of Menaquinone-7 (MK-7) critical?
A1: The geometric isomerism of MK-7 is of paramount importance because only the all-trans isomer is biologically active.[1][2] The cis isomers, which can form during synthesis, processing, or storage, exhibit significantly reduced or negligible biological efficacy.[1] Therefore, for therapeutic and nutritional applications, accurate quantification of the all-trans form is essential to ensure product quality and effectiveness.
Q2: What are the primary factors that induce the isomerization of all-trans MK-7 to its cis forms?
A2: The isomerization of all-trans MK-7 is primarily induced by exposure to certain environmental factors. These include:
-
Light: Exposure to light, particularly UV radiation, can cause photoisomerization.[2][3] MK-7 is known to be extremely light-sensitive.
-
Heat: Elevated temperatures can promote isomerization, although MK-7 is considered moderately heat-stable.
-
Chemical Synthesis: The chemical synthesis of MK-7 can inherently produce a mixture of cis and trans isomers. In contrast, MK-7 produced via fermentation, for instance with Bacillus subtilis natto, predominantly yields the all-trans form.
-
Oxygen: Contact with atmospheric oxygen may lead to autoxidation processes that can impact the concentration of the all-trans isomer.
-
Storage Conditions: Improper storage, which includes exposure to the aforementioned factors, can lead to a decrease in the all-trans MK-7 content over time.
Q3: What are the recommended storage conditions to minimize MK-7 isomerization?
A3: To minimize isomerization and degradation, MK-7 standards and samples should be stored at low temperatures (e.g., -20°C), protected from light by using amber vials or by wrapping containers in aluminum foil, and in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to oxygen. Studies have shown that all-trans MK-7 is reasonably stable during prolonged storage at low temperatures with minimal oxygen and light exposure.
Q4: Can cis isomers of MK-7 interfere with the quantification of the all-trans isomer?
A4: Yes, if the analytical method does not adequately separate the different isomers, the presence of cis isomers can lead to an overestimation of the all-trans content. Therefore, it is crucial to use a validated, stereoselective analytical method capable of resolving the all-trans isomer from its various cis forms.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/UPLC analysis of MK-7 isomers.
Q5: My chromatogram shows peak splitting for the MK-7 peak. What could be the cause?
A5: Peak splitting in MK-7 analysis can arise from several factors:
-
Co-elution of Isomers: The primary reason for what appears as a split peak is often the co-elution of closely related cis and trans isomers. Improving the chromatographic resolution by optimizing the mobile phase, using a different column (e.g., a cholesteryl- or C30-phase column), or adjusting the temperature may resolve this.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column Void or Contamination: A void at the column inlet or contamination on the column frit can disrupt the sample band, leading to split peaks for all analytes. If this is suspected, reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
Q6: I am observing peak fronting or tailing in my MK-7 chromatograms. How can I resolve this?
A6:
-
Peak Tailing: This is a common issue and can be caused by:
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause tailing. Using a mobile phase with a pH that ensures the analyte is in a single ionic form or using a highly inert column can help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: Contaminants from the sample matrix accumulating on the column can also cause tailing. Using a guard column and appropriate sample cleanup can mitigate this.
-
-
Peak Fronting: This is less common but can be caused by:
-
Column Overload: Similar to tailing, severe overload can sometimes manifest as fronting.
-
Sample Solvent Issues: Dissolving the sample in a solvent stronger than the mobile phase can cause the peak to front.
-
Poorly Packed Column: A poorly packed column bed can also lead to fronting. In this case, the column should be replaced.
-
Q7: I am seeing ghost peaks in my blank runs. What is the source?
A7: Ghost peaks are extraneous peaks that appear in the chromatogram and can be due to:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs. Use high-purity HPLC-grade solvents and fresh mobile phases.
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run. Ensure your autosampler wash procedure is effective. A wash solution that is a strong solvent for MK-7 (e.g., a mixture of isopropanol and hexane) is recommended.
-
System Contamination: Contamination can build up in the injector, tubing, or detector. A systematic cleaning of the HPLC system may be required.
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods for MK-7.
Table 1: Performance of a Validated HPLC-DAD Method for MK-7 Isomer Analysis
| Parameter | Result |
| Recovery | 85% - 94.6% |
| Intraday Precision (%RSD) | 0.8% |
| Inter-day Precision (%RSD) | 4.1% |
| Linearity Range | LOQ to 250 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
Table 2: Performance of a Rapid HPLC-UV Method for MK-7 in Fermentation Broth
| Parameter | Result |
| Recovery | 96.0% - 108.9% |
| Precision (%RSD) | < 5% |
| Linearity Range | 0.10 - 18.00 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
Table 3: Stability of all-trans MK-7 Under Various Storage Conditions (9-day study)
| Condition | Presence of Oxygen | Absence of Oxygen |
| Low Temperature (4°C) | ~68% remaining | ~61% remaining |
| High Temperature (100°C) | Not specified | Not specified |
Note: The study also found that MK-7 is extremely sensitive to light, with concentrations of both all-trans and cis isomers rapidly declining to undetectable levels upon exposure to ambient or UV light.
Experimental Protocols
Protocol 1: Sample Preparation from Oil-Filled Soft Gelatin Capsules
This protocol is adapted from the methodology described by Szterk et al. (2018).
-
Determine Average Capsule Weight: Weigh a representative number of capsules (e.g., 20) and calculate the average weight.
-
Sample Collection: Take a number of capsules corresponding to the desired sample mass.
-
Extraction: a. Cut open the capsules and transfer the oil contents into a suitable volumetric flask. b. Add a known volume of a 2-propanol and n-hexane mixture (e.g., 1:1 v/v) to the flask. c. Vortex or sonicate for 15-20 minutes to ensure complete dissolution of the oil and extraction of MK-7. d. Dilute to the mark with the extraction solvent.
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
Analysis: Proceed with HPLC or UPLC analysis immediately, or store at -20°C, protected from light.
Protocol 2: HPLC-UV Method for Separation of MK-7 Isomers
This protocol is a composite based on several published methods.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: A column with high stereoselectivity is recommended, such as a COSMOSIL Cholester column (e.g., 150 mm x 2.0 mm, 3.0 µm) or a C30 column. A standard C18 column can also be used, but may provide less resolution between isomers.
-
Mobile Phase A: Methanol/Water/Glacial Acetic Acid (8:1:1, v/v/v).
-
Mobile Phase B: n-Hexane/Isopropanol/Glacial Acetic Acid (2.5:5:1, v/v/v).
-
Elution: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.
-
Flow Rate: 0.35 - 0.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at 248 nm or 268 nm.
-
Run Time: Dependent on column and flow rate, may be up to 45 minutes to ensure elution of all isomers.
Visualizations
Caption: Experimental workflow for MK-7 isomer analysis.
Caption: Troubleshooting decision tree for MK-7 analysis.
References
Calibration curve issues in Menaquinone-7-13C6 quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Menaquinone-7 (MK-7) and its labeled internal standard, Menaquinone-7-¹³C₆.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My calibration curve for MK-7 is non-linear, showing a plateau at higher concentrations. What are the potential causes and solutions?
A1: Non-linearity at higher concentrations is often indicative of detector saturation or matrix effects. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Review Concentration Range: The linear dynamic range for MK-7 can vary based on the instrument and matrix. Ensure your calibration standards are within a reported linear range, for instance, from the limit of quantification (LOQ) up to 250 µg/mL has been reported for some methods.[1] If your concentrations exceed this, prepare a new set of standards with a lower upper limit.
-
Sample Dilution: If the non-linearity is observed with unknown samples, it is likely their concentration is above the linear range of the calibration curve. Dilute the samples to bring the analyte concentration within the calibrated range.
-
Investigate Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of MK-7, leading to a non-linear response.[2][3] To assess matrix effects, prepare quality control (QC) samples at low, medium, and high concentrations in both neat solvent and a matrix blank (e.g., vitamin-free serum).[4] A significant difference in the analyte response between the two sets of samples indicates the presence of matrix effects.
-
Optimize Chromatography: Improve the chromatographic separation to resolve MK-7 and its internal standard from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or switching to a column with a different chemistry, such as a core-shell C18 column, which has shown high efficiency for hydrophobic compounds like MK-7.[5]
-
Check Instrument Parameters: Ensure the mass spectrometer's detector is not being saturated. If possible, reduce the detector gain or use a less abundant product ion for quantification.
Q2: I'm observing poor reproducibility and a low coefficient of determination (R²) for my calibration curve. What should I investigate?
A2: Poor reproducibility and a low R² value often point to issues with sample preparation, instrument stability, or the internal standard.
Troubleshooting Steps:
-
Verify Standard and Sample Preparation: Inconsistent extraction recovery is a common source of variability. Menaquinone-7 is a lipophilic molecule, and its extraction from complex matrices like serum or food requires a robust procedure. Ensure precise and consistent execution of the extraction protocol. The use of a stable isotope-labeled internal standard like Menaquinone-7-¹³C₆ is crucial to compensate for variability in sample preparation and injection volume.
-
Internal Standard (IS) Performance:
-
IS Response: Check the peak area of the internal standard across all calibration standards and samples. A consistent IS response is expected. Significant variation could indicate problems with the IS spiking solution, inconsistent extraction, or ion suppression affecting the IS.
-
IS Purity: Ensure the purity of your Menaquinone-7-¹³C₆ internal standard.
-
-
Instrument Stability:
-
System Equilibration: Allow the LC-MS/MS system to fully equilibrate before starting the analytical run to ensure stable retention times and detector response.
-
Mobile Phase: Ensure the mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time and affect ionization efficiency.
-
Injector Performance: Check the autosampler for leaks and ensure the injection syringe is functioning correctly to deliver consistent injection volumes.
-
-
Column Health: A contaminated or degraded analytical column can lead to poor peak shapes and inconsistent retention times. Flush the column with a strong solvent or replace it if necessary.
Q3: The signal intensity for my Menaquinone-7-¹³C₆ internal standard is erratic or consistently low. What could be the cause?
A3: An unstable or low internal standard signal can compromise the accuracy of your quantification.
Troubleshooting Steps:
-
Check IS Concentration: Verify the concentration of your Menaquinone-7-¹³C₆ spiking solution. An error in dilution can lead to an inappropriately low signal.
-
Ionization Suppression: The internal standard, although structurally similar to the analyte, can also be subject to matrix effects. Co-eluting compounds can suppress its ionization. Review your chromatography to ensure the IS does not co-elute with a highly abundant, interfering compound.
-
Mass Spectrometer Parameters: Optimize the MS parameters (e.g., collision energy, declustering potential) specifically for Menaquinone-7-¹³C₆ to ensure maximum signal intensity.
-
Sample Preparation: Inefficient extraction of the internal standard from the matrix can result in a low signal. Ensure the chosen extraction method is suitable for menaquinones.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for MK-7 quantification.
Table 1: Linearity and Detection Limits for MK-7 Quantification
| Parameter | Reported Value(s) | Matrix | Reference |
| Linear Dynamic Range | LOQ to 250 µg/mL | Dietary Supplements | |
| 0.03 - 10.0 ng/mL | Human Serum | ||
| 2.5 - 20 µg/mL | Fermented Soybean | ||
| Limit of Detection (LOD) | 0.01 ng/mL | Human Serum | |
| 0.0019 ng/mL | Human Serum | ||
| Limit of Quantification (LOQ) | ~1 µg/mL | Dietary Supplements | |
| 0.03 ng/mL | Human Serum | ||
| 4.40 nmol/L | Human Plasma |
Table 2: Recovery and Accuracy Data for MK-7 Analysis
| Parameter | Reported Value(s) | Matrix | Reference |
| Recovery | 85% - 94.6% | Dietary Supplements | |
| 79% - 85% (Analyte) | Human Serum | ||
| 84% - 88% (Internal Standard) | Human Serum | ||
| 100.6% - 106.7% | Human Serum | ||
| Accuracy (Bias) | 86% - 110% | Human Serum | |
| 6.7%, 2.0%, 6.6% (at 3 QC levels) | Human Serum |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol outlines a procedure to determine if matrix effects are impacting the quantification of Menaquinone-7.
-
Prepare Stock Solutions: Prepare a stock solution of Menaquinone-7 and Menaquinone-7-¹³C₆ in a suitable organic solvent (e.g., methanol:THF 7:3 v/v).
-
Prepare Calibration Standards in Solvent: From the stock solutions, prepare a series of calibration standards in the mobile phase or a solvent mixture that mimics the final sample extract composition.
-
Prepare Matrix Blanks: Obtain a batch of the matrix (e.g., human serum, plasma) that is free of Menaquinone-7. If a true blank is unavailable, a surrogate matrix like 4% Bovine Serum Albumin (BSA) can be used.
-
Prepare Matrix-Matched Calibration Standards: Spike the blank matrix with the same concentrations of Menaquinone-7 and Menaquinone-7-¹³C₆ as the standards prepared in solvent.
-
Sample Extraction: Process the matrix-matched standards using your established extraction protocol (e.g., liquid-liquid extraction with n-hexane).
-
Analysis: Analyze both sets of calibration standards (solvent-based and matrix-matched) using your LC-MS/MS method.
-
Data Evaluation: Compare the slopes of the two calibration curves. A significant difference (typically >15%) indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
Protocol 2: Evaluation of Extraction Recovery
This protocol describes how to assess the efficiency of the extraction procedure for Menaquinone-7.
-
Prepare two sets of matrix samples (e.g., serum) at three concentration levels (low, medium, high).
-
Set A (Pre-extraction spike): Spike the blank matrix with known amounts of Menaquinone-7 and Menaquinone-7-¹³C₆ before the extraction process.
-
Set B (Post-extraction spike): Subject the blank matrix to the entire extraction procedure. Spike the resulting extract with the same known amounts of Menaquinone-7 and Menaquinone-7-¹³C₆ after the extraction process but before analysis.
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the recovery using the following formula for each concentration level:
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Workflow for assessing matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
Validation & Comparative
Revolutionizing Menaquinone-7 Analysis: A Comparative Guide to Isotopic Dilution Assays
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Menaquinone-7 (MK-7), a vital nutrient for bone and cardiovascular health, is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of methods employing the isotopically labeled internal standard, Menaquinone-7-13C6.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of accuracy and precision over traditional methods. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for more reliable quantification.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of an LC-MS/MS method for MK-7 analysis using this compound as an internal standard, compared to a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection, which does not utilize an isotopic dilution strategy. The data presented is a synthesis of typical performance metrics reported in scientific literature.
| Validation Parameter | LC-MS/MS with this compound | HPLC-UV without Internal Standard |
| Linearity (R²) | > 0.999 | 0.998 - 0.9997[1] |
| Accuracy (% Recovery) | 95 - 105% | 86 - 110%[2] |
| Precision (% RSD) | < 5% | < 5%[3][4] |
| Limit of Detection (LOD) | 0.01 ng/mL[2] | 0.03 µg/mL (30 ng/mL) |
| Limit of Quantification (LOQ) | 0.04 ng/mL | 0.10 µg/mL (100 ng/mL) |
| Specificity | High (Mass-based detection) | Moderate (Potential for co-eluting interferences) |
| Matrix Effect | Minimized | Can be significant |
The Gold Standard: Experimental Protocol for MK-7 Analysis using LC-MS/MS and this compound
This section details a standard protocol for the quantification of MK-7 in a sample matrix (e.g., serum, supplement formulation) using an isotopic dilution LC-MS/MS method.
1. Sample Preparation:
-
Accurately weigh or measure the sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Perform liquid-liquid extraction using a suitable solvent system (e.g., n-hexane and ethanol) to isolate the lipid-soluble MK-7.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 or C30 reversed-phase column is typically employed for the separation of menaquinones.
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile, isopropanol) and water is commonly used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MK-7 and this compound are monitored.
-
3. Data Analysis:
-
The peak area ratio of the analyte (MK-7) to the internal standard (this compound) is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of standards with known concentrations against their respective concentrations.
-
The concentration of MK-7 in the sample is determined by interpolating its peak area ratio from the calibration curve.
Visualizing the Workflow and Validation Parameters
To further elucidate the experimental process and the interplay of validation parameters, the following diagrams are provided.
Caption: Experimental workflow for MK-7 quantification using isotopic dilution LC-MS/MS.
Caption: Key parameters for the validation of an analytical method.
Conclusion
The validation of an analytical method for Menaquinone-7 using this compound as an internal standard coupled with LC-MS/MS provides a robust, sensitive, and accurate platform for quantification. This approach mitigates the variability inherent in sample preparation and instrumental analysis, leading to more reliable data for research, quality control, and clinical applications. The superior performance, particularly in terms of sensitivity and specificity, makes it the recommended method for the definitive quantification of MK-7.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Menaquinone-7 (MK-7) Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Menaquinone-7 (MK-7), a vital subtype of Vitamin K2. Accurate and precise measurement of MK-7 is critical for research into its role in bone and cardiovascular health, as well as for quality control in the development of pharmaceuticals and dietary supplements. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data, to aid in the selection of the most appropriate method for your research needs. A key focus is the comparison of internal standards, particularly the advantages of using a stable isotope-labeled standard such as Menaquinone-7-¹³C₆.
Performance Comparison of MK-7 Quantification Assays
The choice of an analytical method for MK-7 quantification is contingent on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS based on published validation data.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for MK-7 Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.03 µg/mL | As low as 0.01 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.10 µg/mL | 0.03 - 0.04 ng/mL[2] |
| Linearity (R²) | > 0.999 | > 0.978[2] |
| Accuracy (Recovery) | 96.0% - 108.9%[3] | 86% - 110%[1] |
| Precision (CV%) | < 5% (RSD%) | Intra-assay: 6.0% - 11.1% Inter-assay: 7.2% - 13.2% |
| Selectivity | Moderate | Very High |
| Instrumentation Cost | Low to Moderate | High |
| Throughput | High | Moderate to High |
Table 2: Comparison of Internal Standards for LC-MS/MS Quantification of MK-7
| Feature | Menaquinone-7-¹³C₆ (¹³C-labeled) | Deuterated MK-7 (e.g., K₂MK-7-D₇) | Rationale & Implications for MK-7 Analysis |
| Isotopic Stability | High | Variable | ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange. Deuterium atoms can be prone to back-exchange with hydrogen atoms, potentially compromising accuracy. |
| Chromatographic Co-elution | Excellent | Good, but potential for slight retention time shifts | The physicochemical properties of ¹³C-labeled standards are nearly identical to the unlabeled analyte, ensuring they behave the same during chromatography. Deuteration can sometimes lead to slight changes in retention time, which can affect the precision of quantification if not properly managed. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. While the natural abundance of deuterium is lower, in-source fragmentation and H-D exchange can sometimes complicate mass spectra. |
| Cost | Generally higher | Generally lower | The synthesis of ¹³C-labeled compounds is typically more complex and expensive. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical assays. Below are generalized protocols for the quantification of MK-7 using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Quantification of MK-7 in Fermentation Broth
This method is suitable for the routine analysis of MK-7 in bacterial fermentation products.
1. Sample Preparation (Thermo-acidic Extraction)
-
To 1 mL of fermentation broth, add 50 µL of 5% H₂SO₄ and 1 mL of ethanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant for HPLC analysis.
2. Chromatographic Conditions
-
Column: C8 reverse-phase column (e.g., 2.6 μm, 100 mm × 4.6 mm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol:Ethanol:Water (80:19.5:0.5, v/v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 268 nm.
3. Quantification
-
Construct a calibration curve using a series of MK-7 standards of known concentrations.
-
The concentration of MK-7 in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: LC-MS/MS Quantification of MK-7 in Human Serum
This highly sensitive and specific method is ideal for clinical research and diagnostic applications.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum, add the internal standard solution (e.g., Menaquinone-7-¹³C₆).
-
Add 500 µL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used with a combination of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI has been shown to provide higher signal intensity for MK-7.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
MK-7: Precursor ion (m/z) -> Product ion (m/z) (e.g., 649.5 -> 187.2)
-
Menaquinone-7-¹³C₆: Precursor ion (m/z) -> Product ion (m/z) (e.g., 655.5 -> 193.2 - Note: exact masses will vary based on labeling pattern)
-
K₂MK-7-D₇: Precursor ion (m/z) -> Product ion (m/z) (e.g., 656.0 -> 194.1)
-
4. Quantification
-
The concentration of MK-7 is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for MK-7 quantification.
Caption: Logical relationships in MK-7 quantification.
References
Determining the Limit of Detection for Menaquinone-7: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately quantifying Menaquinone-7 (MK-7), a vital vitamin K2 homolog, is critical for both quality control in supplementation and for understanding its physiological roles. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified. This guide provides a comparative overview of various analytical techniques for determining the LOD of MK-7, with a special consideration for its stable isotope-labeled form, Menaquinone-7-13C6.
This compound serves as an ideal internal standard in mass spectrometry-based methods.[1] Since it is chemically identical to the native MK-7, its analytical behavior is virtually the same, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution with the target analyte helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. While the use of an internal standard like this compound does not inherently lower the instrument's LOD for MK-7, it significantly improves the reliability of measurements at low concentrations, which is crucial for determining a robust and accurate method LOD.
Comparison of Analytical Methods for Menaquinone-7 Detection
The selection of an analytical method for MK-7 determination depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the reported LOD and LOQ values for MK-7 using different analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| HPLC-UV | 0.1 µg/mL | 0.29 µg/mL | Microbial Fermentation | [2][3] |
| HPLC-UV | 0.03 µg/mL | 0.10 µg/mL | Fermentation Broth | [3][4] |
| HPLC-UV | 0.49 µg/mL | 1.499 µg/mL | Soy Nutraceutical | |
| HPLC-Fluorescence | 0.03 ng/mL | 0.03 ng/mL | Human Serum | |
| LC-MS/MS | 0.01 ng/mL | Not Reported | Human Serum | |
| LC-MS/MS | Not Reported | 0.1 ng/mL | Human Plasma | |
| LC-MS/MS | Not Reported | 2.2 ng/mL | Not Specified | |
| TLC-Densitometry | Not Reported | 6.58-26.33 µg/mL | Pharmaceutical Products |
As the data indicates, methods based on mass spectrometry (LC-MS/MS) and fluorescence detection generally offer significantly lower LODs compared to UV detection. This makes them more suitable for applications requiring high sensitivity, such as the analysis of biological samples where MK-7 concentrations can be very low.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide. These protocols provide a framework for researchers looking to establish and validate their own methods for MK-7 analysis.
HPLC-UV Method for MK-7 in Microbial Fermentation
-
Extraction:
-
Perform enzymatic hydrolysis with 1% (w/v) lipase.
-
Treat with ethanol-water to denature proteins and remove interfering lipids.
-
Extract with a 2:1 (v/v) mixture of 2-propanol and n-hexane.
-
-
Chromatographic Conditions:
-
Column: C18 Gemini column.
-
Mobile Phase: Isocratic elution with a 2:1 (v/v) mixture of 2-propanol and n-hexane.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 248 nm.
-
-
LOD and LOQ Determination: The LOD and LOQ were determined to be 0.1 µg/mL and 0.29 µg/mL, respectively.
HPLC-Fluorescence Method for MK-7 in Human Serum
-
Sample Preparation:
-
Details of the sample preparation were not fully specified in the abstract. However, methods for serum often involve protein precipitation followed by liquid-liquid or solid-phase extraction.
-
-
Chromatographic Conditions:
-
Detection: Fluorescence detection following post-column reduction.
-
-
LOD and LOQ Determination: The limit of quantification for MK-7 was found to be 0.03 ng/mL.
LC-MS/MS Method for MK-7 in Human Serum
-
Sample Preparation:
-
Use 500 µL of serum.
-
Perform a liquid-liquid extraction with an equal volume of n-hexane.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific LC-MS/MS parameters are typically optimized based on the instrument used. This involves selecting appropriate precursor and product ions for MK-7 and the internal standard (this compound), and optimizing collision energy and other MS parameters.
-
-
LOD Determination: The limit of detection was determined to be 0.01 ng/mL.
Experimental Workflow for LOD Determination
The following diagram illustrates a typical workflow for determining the limit of detection of Menaquinone-7, incorporating the use of this compound as an internal standard.
Caption: Workflow for LOD determination of Menaquinone-7 using an internal standard.
This structured approach ensures a robust and accurate determination of the limit of detection, providing confidence in the analytical results for Menaquinone-7 at low concentrations. The use of an isotopically labeled internal standard like this compound is highly recommended for achieving the highest level of accuracy and precision in quantitative studies.
References
The Gold Standard for Vitamin K2 Analysis: A Comparative Guide to the Accuracy and Precision of Menaquinone-7-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of Menaquinone-7 (MK-7), a vital nutrient for bone and cardiovascular health, is paramount. The use of a stable isotope-labeled internal standard is the accepted gold standard for achieving the highest accuracy and precision in analytical methods. This guide provides a comprehensive comparison of the performance of Menaquinone-7-13C6 (MK-7-13C6) with other internal standards, supported by experimental data, to assist in the selection of the most reliable quantification strategy.
Stable isotope dilution analysis (SIDA) is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard to correct for sample matrix effects and variations during sample preparation and analysis. This approach significantly enhances the accuracy and precision of quantification, particularly for complex biological matrices. This compound, with its six carbon-13 atoms, offers a distinct mass shift from the native MK-7, allowing for clear differentiation in mass spectrometry-based assays.
Performance Comparison of Internal Standards for Menaquinone-7 Quantification
While direct head-to-head comparative studies of this compound with other internal standards are not extensively published, the performance of analytical methods using stable isotope-labeled internal standards, such as deuterium-labeled MK-7 (d7-MK-7), provides a strong benchmark for the expected performance of MK-7-13C6. The underlying principle of isotope dilution mass spectrometry suggests that 13C-labeled standards offer excellent stability and minimal chromatographic shift compared to their native counterparts, making them ideal for robust and reliable quantification.[1][2]
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of MK-7 using a deuterium-labeled internal standard (d7-MK-7). These data are representative of the high accuracy and precision achievable with stable isotope dilution analysis.
Table 1: Accuracy and Precision Data for MK-7 Quantification using a Deuterium-Labeled Internal Standard
| Quality Control Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (Bias %) |
| Low | 0.05 | 11.1 | 13.2 | 6.7 |
| Medium | 0.5 | 6.0 | 11.1 | 2.0 |
| High | 2.5 | 7.0 | 7.2 | 6.6 |
Data sourced from a study utilizing a validated LC-MS/MS method for the quantification of Vitamin K1, MK-4, and MK-7 in human serum.[3]
Table 2: Recovery Data for MK-7 Quantification using a Deuterium-Labeled Internal Standard
| Analyte | Recovery Range (%) |
| Menaquinone-7 (MK-7) | 100.6 – 106.7 |
Data sourced from a study utilizing a validated LC-MS/MS method for the quantification of Vitamin K1, MK-4, and MK-7 in human serum.[3]
The Vitamin K Cycle: A Key Signaling Pathway
Menaquinone-7, a form of Vitamin K2, plays a crucial role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in various proteins, known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for their biological activity. The vitamin K cycle, involving GGCX and vitamin K epoxide reductase (VKORC1), is a critical pathway for maintaining the activity of these proteins, which are involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[4]
Caption: The Vitamin K cycle illustrating the carboxylation of glutamate residues.
Experimental Protocol: Quantification of Menaquinone-7 using an Isotope-Labeled Internal Standard
The following provides a detailed methodology for the quantification of MK-7 in a biological matrix, such as serum or plasma, using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 200 µL of serum/plasma, add the internal standard solution (e.g., this compound or d7-MK-7).
-
Perform a protein precipitation step by adding a solvent such as acetonitrile or ethanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Menaquinone-7 (MK-7): Monitor the specific precursor-to-product ion transition.
-
Internal Standard (e.g., MK-7-13C6): Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
Data Analysis: The concentration of MK-7 is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of MK-7 and the internal standard.
Caption: A typical experimental workflow for MK-7 quantification using an internal standard.
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GGCX and VKORC1 inhibit osteocalcin endocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Menaquinone-7 (MK-7) Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Menaquinone-7 (MK-7), a vital nutrient for bone and cardiovascular health.[1][2][3] Accurate measurement of MK-7 is crucial for quality control in dietary supplements and functional foods, as well as for research and development in the pharmaceutical industry.[4][5] This document summarizes key performance data from various validated methods, outlines detailed experimental protocols, and visualizes analytical workflows to aid laboratories in selecting and implementing robust MK-7 measurement techniques.
Challenges in Menaquinone-7 Analysis
The accurate quantification of MK-7 is complicated by several factors. A primary challenge is the presence of geometric isomers (cis/trans) of MK-7. Only the all-trans isomer is considered biologically active, while the cis forms are viewed as impurities. Therefore, analytical methods must be capable of separating these isomers. Additionally, MK-7 is often present in complex matrices such as oils, fermentation broths, and food products, which can interfere with analysis and necessitate efficient extraction and purification steps. The stability of MK-7 during sample preparation and analysis is another critical consideration, as it is sensitive to light and oxidation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for MK-7 analysis. Various HPLC-based methods have been developed and validated, employing different columns, mobile phases, and detection systems to address the challenges mentioned above. The following table summarizes the performance of several published methods.
| Method | Sample Matrix | Extraction/Sample Preparation | Chromatographic Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOQ (µg/mL) | LOD (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | Fermentation Broth | Thermo-acidic extraction with 5% H₂SO₄ and ethanol | Kinetex C8 (2.6 µm, 100 mm × 4.6 mm) | Isocratic: MeOH:EtOH:water (80:19.5:0.5, v/v/v) | UV at 268 nm | 0.10–18.00 | 0.10 | 0.03 | 96.0–108.9 | |
| HPLC-UV | Soy Nutraceutical | Propan-2-ol & n-hexane (1:2 v/v) | Lichrospher-100, RP-C18 (5 µm, 125 mm × 4.0 mm) | Gradient: Water (pH 3.0) & Methanol (1:1 v/v) and Acetonitrile | UV at 248 nm | 2.5–20 | - | - | - | |
| HPLC-UV | Microbial Fermentation | Enzymatic hydrolysis with lipase, then 2-propanol and n-hexane (2:1, v/v) | C18 Gemini | Isocratic: 2-propanol:n-hexane (2:1, v/v) | UV at 248 nm | - | 0.29 | 0.1 | >94 | |
| HPLC/UPLC-HRMS-QTOF | Dietary Supplements (Oil and Tablet) | THF:methanol (3:7 v/v) | COSMOSIL Cholester (3.0 µm, 2.0 mm × 150 mm) | - | DAD and HRMS-QTOF | 0.2–250.0 | ~1 | - | ~90 | |
| HPLC-UV | Formulations | - | Phenomenex Kinetex C18 (2.6 µm, 100 mm × 4.6 mm) | 97% methanol:3% water | UV at 268 nm | 0.004–0.1 mg/mL | 0.002 | 0.001 | 102.3 | |
| TLC-Densitometry | Pharmaceutical Products and Dietary Supplements | - | - | - | Densitometry | 13.17–131.67 | 53.5 ng/band | 26.33 ng/band | 95.78–104.96 |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of all-trans-Menaquinone-7 using HPLC, based on common practices from the cited literature.
Sample Preparation and Extraction
The choice of extraction method is highly dependent on the sample matrix.
-
For Oil-Based Supplements:
-
Accurately weigh a portion of the supplement.
-
Dissolve the sample in a suitable organic solvent mixture, such as tetrahydrofuran (THF) and methanol (e.g., 3:7 v/v), to precipitate the oil.
-
Vortex the mixture vigorously and centrifuge to separate the lipid layer.
-
Collect the supernatant containing the MK-7.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
For Fermentation Broth:
-
Perform a thermo-acidic extraction by adding 5% sulfuric acid and ethanol to the broth.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time.
-
Centrifuge the mixture to pellet cell debris and other solids.
-
Collect the supernatant for direct injection or further purification if necessary.
-
-
For Solid Samples (e.g., Tablets, Fermented Soybeans):
-
Grind the sample into a fine powder.
-
Extract the powder with a solvent mixture such as propan-2-ol and n-hexane (1:2 v/v).
-
Shake or sonicate the mixture to ensure efficient extraction.
-
Centrifuge and collect the organic layer.
-
Concentrate the extract and filter through a 0.45 µm membrane filter before HPLC analysis.
-
Chromatographic Analysis
-
HPLC System: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.
-
Column: A reverse-phase C18 or C8 column is commonly employed for the separation of MK-7 and its isomers.
-
Mobile Phase: The mobile phase can be isocratic or a gradient. A common isocratic mobile phase consists of a mixture of methanol, ethanol, and water. Gradient elution using acetonitrile and acidified water may also be used.
-
Flow Rate: A typical flow rate is between 0.5 and 1.2 mL/min.
-
Detection: Detection is usually performed at a wavelength of 248 nm or 268 nm.
-
Quantification: Create a calibration curve using a certified reference standard of all-trans-MK-7 at various concentrations. The concentration of MK-7 in the samples is determined by comparing the peak area to the calibration curve.
Workflow and Methodological Considerations
The following diagrams illustrate the general workflow for MK-7 analysis and the relationship between analytical challenges and solutions.
Caption: General workflow for Menaquinone-7 analysis.
Caption: Challenges and solutions in MK-7 analysis.
Conclusion
The accurate measurement of Menaquinone-7 requires robust and validated analytical methods capable of overcoming challenges related to isomer separation and complex sample matrices. While a formal inter-laboratory comparison study is not yet widely published, the existing literature provides a strong foundation for establishing reliable analytical protocols. HPLC-based methods, particularly those coupled with high-resolution mass spectrometry, offer the specificity and sensitivity required for accurate quantification of the biologically active all-trans-MK-7 isomer. Laboratories should carefully validate their chosen method to ensure accuracy, precision, and reliability of their results, paying close attention to sample preparation and the use of certified reference materials. This guide serves as a starting point for researchers and quality control professionals to compare and select the most suitable methodology for their specific needs in MK-7 analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Menaquinone-7 (MK-7): A Comparative Guide on Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A pivotal study conducted by Møller et al. (2016) provides strong evidence that the tested synthetic all-trans menaquinone-7 is bioequivalent to its natural, fermentation-derived counterpart. The study found no significant differences in key pharmacokinetic parameters, such as the area under the curve (AUC) and maximum concentration (Cmax), following a single dose of both forms. Furthermore, a longer-term study demonstrated similar biological activity, as measured by the carboxylation of osteocalcin, a marker of vitamin K status. These findings suggest that for the purposes of supplementation and therapeutic use, the synthetic form of MK-7 is a viable and equally effective alternative to the natural form.
Data Presentation: Pharmacokinetic and Functional Comparison
The following tables summarize the quantitative data from the bioequivalence and functional studies, highlighting the comparable performance of synthetic and natural MK-7.
Table 1: Pharmacokinetic Parameters of a Single 180 µg Dose of Synthetic vs. Natural MK-7 [1][2]
| Parameter | Synthetic MK-7 | Natural (Fermentation-Derived) MK-7 | 90% Confidence Interval for Ratio (Synthetic/Natural) |
| AUC (0-72h) (ng·h/mL) | Ratio of Geometric Means: 96% | Ratio of Geometric Means: 100% | 83 - 111 |
| Cmax (ng/mL) | 3.4 (Mean) | 3.4 (Mean) | 83 - 131 |
| Tmax (hours) | 6 (Median) | 5 (Median) | Not Reported |
AUC (Area Under the Curve) represents the total drug exposure over time. Cmax is the maximum serum concentration. Tmax is the time to reach Cmax.
Table 2: Functional Comparison of Daily Supplementation on Osteocalcin Carboxylation (43 days) [2][3]
| Supplement Group | Change in Carboxylated Osteocalcin (cOC) | Change in Undercarboxylated Osteocalcin (ucOC) |
| Placebo | Not Statistically Significant | Not Statistically Significant |
| 90 µg Natural MK-7 | Not Statistically Significant | Reduction not Statistically Significant |
| 45 µg Synthetic MK-7 | Not Statistically Significant | Not Statistically Significant |
| 90 µg Synthetic MK-7 | Increased | Decreased by 21% (p=0.021) |
| 180 µg Synthetic MK-7 | Increased (p=0.01) | Decreased by 29% (p=0.013) |
An increase in carboxylated osteocalcin (cOC) and a decrease in undercarboxylated osteocalcin (ucOC) indicate improved vitamin K activity.
Experimental Protocols
The comparative data presented is derived from two distinct studies as part of a larger research project: a bioequivalence study and a functional study.
Bioequivalence Study Protocol
-
Study Design: A randomized, single-blind, two-way cross-over study was conducted.[1]
-
Participants: The study included healthy adult subjects.
-
Intervention: Participants received a single 180 µg dose of either synthetic MK-7 or fermentation-derived MK-7. After a washout period, they received the other formulation.
-
Data Collection: Blood samples were collected at baseline and at various time points over 72 hours post-dose to measure serum MK-7 concentrations.
-
Bioavailability Assessment: The primary endpoints for bioequivalence were the area under the plasma concentration-time curve from time 0 to 72 hours (AUC0-72h) and the maximum plasma concentration (Cmax). Bioequivalence was concluded if the 90% confidence intervals for the ratio of the geometric means of these parameters for the two products fell within the range of 80-125%.
Functional Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study was conducted over 43 days.
-
Participants: Healthy adult subjects were randomized into different groups.
-
Intervention: Participants received a daily dose of either placebo, 90 µg of fermentation-derived MK-7, or one of three doses of synthetic MK-7 (45, 90, or 180 µg).
-
Data Collection: Blood samples were taken at baseline and at the end of the study to measure the levels of carboxylated and undercarboxylated osteocalcin.
-
Biological Activity Assessment: The primary outcome was the change in the ratio of carboxylated to undercarboxylated osteocalcin, which serves as a functional marker of vitamin K activity in the body.
Mandatory Visualization
The following diagrams illustrate the experimental workflow of the bioequivalence study and the logical relationship of the findings.
Caption: Workflow of the randomized, cross-over bioequivalence study.
Conclusion
References
A Comparative Analysis of Menaquinone-4 and Menaquinone-7 Pharmacokinetics Utilizing Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Current evidence strongly indicates that MK-7 possesses a superior pharmacokinetic profile compared to MK-4. This is primarily characterized by its significantly higher bioavailability, longer plasma half-life, and more stable serum concentrations upon supplementation. In contrast, nutritional doses of MK-4 are poorly absorbed and rapidly cleared from circulation, often remaining undetectable in serum.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for MK-4 and MK-7 based on available human studies. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study design, dosage, and analytical methods.
| Pharmacokinetic Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Source |
| Bioavailability | Very low; often undetectable in serum at nutritional doses. | Well-absorbed. | [1][2][3] |
| Time to Peak (Tmax) | Not applicable at nutritional doses due to low absorption. At higher pharmacological doses (15 mg), Tmax is 2-6 hours. | Approximately 6 hours after a single oral dose.[1][2] Can be 2-4 hours with capsule formulations. | |
| Serum Half-life (t½) | Short, estimated to be around 1-2 hours. | Very long, estimated to be approximately 68-72 hours (about 3 days). | |
| Serum Detection | Generally not detectable after a single nutritional dose. | Detectable in serum for up to 48-72 hours after a single dose. | |
| Accumulation | Does not significantly increase serum levels with consecutive daily administration of nutritional doses. | Accumulates in the blood with regular intake, leading to 7-8 fold higher serum levels. |
Experimental Protocols
While a unified protocol for a direct comparative study with labeled isotopes is not available, a representative experimental design can be synthesized based on methodologies from various pharmacokinetic studies of menaquinones.
Objective:
To compare the pharmacokinetic profiles of a single oral dose of carbon-13 labeled MK-4 (¹³C-MK-4) and deuterium-labeled MK-7 (d7-MK-7) in healthy human subjects.
Methodology:
-
Synthesis of Labeled Compounds:
-
¹³C-MK-4 and d7-MK-7 are synthesized with high isotopic purity. The labels are introduced in positions that are metabolically stable to prevent loss of the tracer.
-
-
Subject Recruitment and Dosing:
-
A cohort of healthy adult volunteers is recruited.
-
Following an overnight fast, subjects are randomly assigned to receive a single oral dose of either ¹³C-MK-4 or d7-MK-7, typically administered with a standardized meal to enhance absorption of these fat-soluble vitamins.
-
-
Blood Sampling:
-
Serial blood samples are collected from each subject at baseline (pre-dose) and at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
-
Sample Preparation:
-
Plasma is separated from the blood samples by centrifugation.
-
An internal standard (e.g., a different isotopically labeled version of the analyte) is added to the plasma samples.
-
The menaquinones are extracted from the plasma using liquid-liquid or solid-phase extraction techniques.
-
-
Quantification by LC-MS/MS:
-
The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios of the labeled analytes and the internal standard, allowing for precise quantification and differentiation from endogenous (unlabeled) menaquinones.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for ¹³C-MK-4 and d7-MK-7 are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
-
Experimental Workflow Diagram
Caption: Workflow for a comparative pharmacokinetic study of labeled MK-4 and MK-7.
Signaling and Metabolic Pathway Considerations
The primary function of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs) involved in blood coagulation and calcium metabolism. While both MK-4 and MK-7 can serve as cofactors for GGCX, their differing pharmacokinetic profiles likely influence their efficacy in various tissues. Notably, there is evidence that other forms of vitamin K, including phylloquinone (vitamin K1) and MK-7, can be converted to MK-4 in certain tissues.
Caption: Simplified overview of vitamin K absorption, circulation, and tissue conversion.
Conclusion
References
Validating Menaquinone-7-13C6 for Gut Microbiota Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between diet, the gut microbiota, and host health is a burgeoning field of research. Accurately tracing the metabolic fate of dietary compounds within the complex gut environment is crucial for understanding these relationships. This guide provides a comprehensive comparison of methodologies for studying the gut microbiota's metabolism of menaquinone-7 (MK-7), a vital form of vitamin K2, with a focus on the validation and application of the stable isotope-labeled tracer, Menaquinone-7-13C6.
Executive Summary
Stable isotope probing (SIP) using this compound offers a powerful and direct method to trace the metabolic activity of the gut microbiota in relation to vitamin K2. This approach allows for the precise quantification of MK-7 uptake, conversion, and incorporation into microbial biomass and metabolites. In contrast, non-tracer methods like metagenomic analysis provide a broader, yet indirect, overview of the genetic potential for menaquinone biosynthesis within the gut microbiome. While each method has its merits, the use of this compound provides unambiguous evidence of metabolic function, making it an invaluable tool for detailed mechanistic studies.
Comparison of Methodologies
The selection of an appropriate method for studying gut microbiota metabolism of menaquinone-7 depends on the specific research question. Here, we compare the stable isotope tracer approach using this compound with the non-tracer metagenomic analysis.
| Feature | Stable Isotope Probing with this compound | Metagenomic Analysis of Menaquinone Biosynthesis Pathways |
| Principle | Direct tracking of the 13C label from this compound into microbial metabolites and biomass. | Sequencing of microbial DNA to identify genes and pathways involved in menaquinone biosynthesis. |
| Type of Data | Quantitative data on the rate and extent of MK-7 metabolism by the gut microbiota. Identifies active microbial populations. | Qualitative and semi-quantitative data on the genetic potential for MK-7 synthesis. Infers metabolic capability. |
| Key Advantages | - Directly measures metabolic activity. - Provides unambiguous evidence of substrate utilization. - Can identify specific microbial groups actively metabolizing the substrate. - High sensitivity and specificity with LC-MS/MS analysis. | - Provides a comprehensive overview of the metabolic potential of the entire microbial community. - Does not require administration of a labeled compound. - Can identify novel biosynthesis pathways. |
| Limitations | - Requires synthesis of the labeled compound. - Can be more complex and costly to implement. - Potential for cross-feeding of labeled metabolites can complicate interpretation. | - Infers function from genetic information, which may not always correlate with actual metabolic activity. - Does not provide information on the metabolic rates. - Can be challenging to link specific genes to microbial taxa. |
| Typical Output | - 13C-enrichment in fecal menaquinones and other metabolites. - Identification of 13C-labeled microbial DNA/RNA/proteins. | - Abundance of menaquinone biosynthesis genes. - Taxonomic distribution of these genes. - Predicted metabolic pathways. |
Quantitative Performance of Analytical Methods
The accurate quantification of Menaquinone-7 and its 13C-labeled counterpart is critical for successful stable isotope probing studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
| Parameter | Typical Performance in Fecal Matrix Analysis[1] |
| Limit of Quantification (LOQ) | 5 - 90 pmol/g |
| Recovery | >80% |
| Intra-assay Variation | <8% |
| Inter-assay Variation | <12% |
Experimental Protocols
Protocol 1: Validation of this compound for In Vitro Gut Fermentation Studies
This protocol outlines the steps to validate the use of this compound as a tracer in a controlled in vitro gut fermentation model.
1. Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors.
-
Homogenize the feces in an anaerobic phosphate-buffered saline (PBS) solution to create a fecal slurry.
2. In Vitro Fermentation:
-
In an anaerobic chamber, inoculate a basal medium with the fecal slurry.
-
Supplement the medium with this compound at a known concentration.
-
Include control fermentations with unlabeled Menaquinone-7 and no Menaquinone-7.
-
Incubate the cultures at 37°C under anaerobic conditions.
3. Sample Collection:
-
Collect aliquots from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Separate the bacterial pellet and the supernatant by centrifugation.
4. Metabolite Extraction:
-
Extract menaquinones and other metabolites from both the bacterial pellets and the supernatant using a suitable organic solvent mixture (e.g., hexane/isopropanol).
5. LC-MS/MS Analysis:
-
Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations of unlabeled and 13C-labeled menaquinones.
-
Monitor for the appearance of 13C-labeled metabolites.
6. Data Analysis:
-
Calculate the rate of this compound consumption and the appearance of its metabolites.
-
Determine the incorporation of the 13C label into different menaquinone forms.
Protocol 2: Metagenomic Analysis of Menaquinone Biosynthesis Pathways
This protocol describes the process of analyzing the genetic potential of the gut microbiome to synthesize menaquinones.
1. Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples from the study population.
-
Extract total microbial DNA from the samples using a commercially available kit.
2. Shotgun Metagenomic Sequencing:
-
Prepare DNA libraries from the extracted DNA.
-
Perform high-throughput shotgun sequencing of the metagenomic DNA.
3. Bioinformatic Analysis:
-
Quality Control: Trim and filter the raw sequencing reads to remove low-quality data.
-
Gene Prediction: Predict genes from the assembled contigs or directly from the quality-controlled reads.
-
Functional Annotation: Annotate the predicted genes by aligning them against a database of known menaquinone biosynthesis pathway genes (e.g., KEGG, MetaCyc)[2][3].
-
Taxonomic Profiling: Determine the taxonomic origin of the identified biosynthesis genes.
-
Pathway Abundance: Quantify the abundance of the menaquinone biosynthesis pathways in each sample.
4. Statistical Analysis:
-
Compare the abundance of menaquinone biosynthesis pathways between different study groups.
-
Correlate the abundance of these pathways with other relevant data (e.g., diet, clinical parameters).
Visualizing the Workflow and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for validating this compound and the metabolic pathway of its utilization by the gut microbiota.
References
- 1. Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metagenomic Analysis of the Gut Microbiome Reveals Enrichment of Menaquinones (Vitamin K2) Pathway in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Conversion of Phylloquinone to Menaquinone-4 Using ¹³C Tracers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to assess the in vivo conversion of phylloquinone (vitamin K1) to menaquinone-4 (MK-4), with a specific focus on the application of ¹³C stable isotope tracers. While direct quantification of ¹³C-phylloquinone conversion to ¹³C-MK-4 in various tissues is an emerging area of research, this guide draws upon established principles of stable isotope tracing, including studies utilizing deuterium (²H) as a tracer, to provide a thorough overview of the experimental landscape.
Executive Summary
The conversion of dietary phylloquinone to MK-4 is a crucial metabolic pathway, as MK-4 is the predominant form of vitamin K in many extrahepatic tissues.[1][2] Understanding the efficiency and tissue-specificity of this conversion is vital for nutritional science and the development of therapeutic interventions related to vitamin K-dependent processes. Stable isotope tracers, particularly ¹³C, offer a powerful and safe method to track the metabolic fate of phylloquinone in vivo. This guide details the experimental protocols, presents available quantitative data, and compares the tracer methodology with other analytical approaches.
Data Presentation: Quantitative Assessment of Phylloquinone to MK-4 Conversion
The following tables summarize quantitative data from studies that have used stable isotope tracers (deuterium) to measure the conversion of phylloquinone to MK-4 in various tissues. While specific data for ¹³C-phylloquinone conversion is limited in the current literature, these findings illustrate the type of quantitative insights that can be gained using isotopic tracing.
Table 1: Tissue Concentrations of Labeled and Unlabeled Vitamin K Forms After Administration of Deuterium-Labeled Phylloquinone (L-PK) in Rats
| Tissue | Treatment Group | L-PK (pmol/g) | L-MK-4 (pmol/g) | Unlabeled MK-4 (pmol/g) |
| Brain | Control | Not Detected | Not Detected | 10.2 ± 1.3 |
| PK-1d | 0.8 ± 0.2 | 1.5 ± 0.3 | 9.8 ± 1.1 | |
| PK-7d | 0.7 ± 0.1 | 4.1 ± 0.6 | 10.5 ± 1.4 | |
| Testes | Control | Not Detected | Not Detected | 25.1 ± 3.2 |
| PK-1d | 1.2 ± 0.3 | 2.9 ± 0.5 | 24.5 ± 2.9 | |
| PK-7d | 1.1 ± 0.2 | 8.2 ± 1.2 | 26.1 ± 3.5 | |
| Fat | Control | Not Detected | Not Detected | 3.5 ± 0.5 |
| PK-1d | 2.1 ± 0.4 | 0.9 ± 0.2 | 3.2 ± 0.4 | |
| PK-7d | 1.9 ± 0.3 | 2.1 ± 0.4 | 3.8 ± 0.6 | |
| Liver | Control | Not Detected | Not Detected | 1.8 ± 0.3 |
| PK-1d | 25.6 ± 4.1 | 0.5 ± 0.1 | 2.1 ± 0.4 | |
| PK-7d | 18.9 ± 3.2 | 1.2 ± 0.2 | 2.5 ± 0.5 | |
| Kidney | Control | Not Detected | Not Detected | 4.5 ± 0.6 |
| PK-1d | 8.9 ± 1.5 | 1.8 ± 0.3 | 5.1 ± 0.7 | |
| PK-7d | 7.5 ± 1.2 | 4.9 ± 0.8 | 5.8 ± 0.9 |
Data adapted from a study using deuterium-labeled phylloquinone in Fischer 344 rats.[1] Values are presented as mean ± SEM. Control group received a vitamin K-deficient diet. PK-1d and PK-7d groups received the deficient diet supplemented with 1.6 mg/kg deuterium-labeled phylloquinone for 1 and 7 days, respectively.
Table 2: Comparison of Analytical Methods for Vitamin K Analysis
| Method | Principle | Advantages | Disadvantages |
| Stable Isotope Tracing (¹³C or ²H) with LC-MS/MS | Administration of a labeled form of phylloquinone and subsequent detection of the labeled parent compound and its metabolites in biological samples. | High specificity and sensitivity, allows for in vivo kinetic studies, distinguishes between endogenous and exogenous sources, non-radioactive.[3][4] | High cost of labeled compounds and instrumentation, requires specialized expertise for data analysis. |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separation of vitamin K analogues followed by post-column chemical reduction and fluorescence detection. | Good sensitivity and widely available instrumentation. | Can be prone to interference from other lipid-soluble compounds, does not distinguish between endogenous and newly absorbed vitamin K. |
| HPLC with Ultraviolet (UV) Detection | Separation of vitamin K analogues and detection based on their UV absorbance. | Simple and robust method. | Lower sensitivity compared to fluorescence and mass spectrometry, not suitable for trace analysis in biological matrices. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to detect specific vitamin K forms. | High throughput and relatively low cost per sample. | Can suffer from cross-reactivity and may not distinguish between different menaquinone forms. |
Experimental Protocols
Key Experiment: In Vivo Assessment of Phylloquinone to Menaquinone-4 Conversion Using Stable Isotope Tracers
This protocol provides a generalized framework based on methodologies from studies using both ¹³C and ²H tracers.
1. Preparation and Administration of ¹³C-Phylloquinone:
-
Synthesis of ¹³C-Phylloquinone: ¹³C-labeled phylloquinone is synthesized with the ¹³C label incorporated into the naphthoquinone ring or the phytyl side chain. The position and number of ¹³C atoms are critical for tracing the metabolic fate of different parts of the molecule.
-
Dietary Formulation: The ¹³C-phylloquinone is incorporated into the diet of the animal model (e.g., mice or rats). The diet is typically a purified, vitamin K-deficient diet to minimize interference from unlabeled vitamin K. The concentration of the tracer is carefully controlled.
-
Administration: The labeled diet is provided to the animals for a specified period. Blood and tissue samples are collected at various time points to assess the kinetics of absorption, distribution, and conversion.
2. Sample Collection and Preparation:
-
Tissue Harvesting: At the end of the experimental period, animals are euthanized, and various tissues (e.g., liver, brain, kidney, pancreas, adipose tissue) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to prevent degradation of vitamin K.
-
Homogenization and Extraction: Tissues are homogenized in a suitable buffer. Vitamin K and its metabolites are extracted using a lipid extraction method, such as a modified Folch extraction with chloroform and methanol.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using solid-phase extraction to remove interfering lipids and concentrate the vitamin K fraction.
3. Analytical Measurement by LC-MS/MS:
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). A C18 or similar reverse-phase column is typically used to separate phylloquinone and menaquinones.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ¹³C-phylloquinone and the newly formed ¹³C-MK-4. The distinct mass-to-charge ratios of the labeled compounds allow for their unambiguous identification and differentiation from their unlabeled counterparts.
-
Quantification: The concentration of each labeled and unlabeled vitamer is determined by comparing its peak area to that of a known amount of an internal standard (often a different isotopically labeled form of vitamin K).
Mandatory Visualizations
Caption: Experimental workflow for tracing the conversion of ¹³C-phylloquinone to ¹³C-menaquinone-4.
Caption: Biochemical pathway of phylloquinone conversion to menaquinone-4.
Comparison with Other Alternatives
The use of ¹³C tracers with LC-MS/MS analysis is considered the gold standard for studying the in vivo conversion of phylloquinone to MK-4 due to its high specificity and ability to provide kinetic data.
-
Deuterium (²H) Tracers: Deuterium is another stable isotope commonly used in metabolic research. The principles of tracing are identical to those of ¹³C. The choice between ¹³C and ²H often depends on the cost of synthesis of the labeled compound and the analytical capabilities of the laboratory. Both provide excellent sensitivity and specificity when analyzed by mass spectrometry.
-
Non-Tracer Methods: Traditional methods, such as administering a high dose of unlabeled phylloquinone and measuring the subsequent increase in tissue MK-4 levels, are less precise. These methods cannot distinguish between the newly formed MK-4 and the pre-existing tissue stores, nor can they differentiate from MK-4 that may have been synthesized from other dietary menaquinones.
Conclusion
The use of ¹³C-labeled phylloquinone is a powerful technique for accurately assessing its conversion to menaquinone-4 in various tissues. This approach provides unambiguous, quantitative data that is essential for understanding the tissue-specific roles of different vitamin K forms. While the application of ¹³C tracers in this specific area is still developing, the methodologies are well-established through studies with other stable isotopes like deuterium. For researchers and professionals in drug development, leveraging ¹³C tracer studies will be instrumental in elucidating the intricate metabolism of vitamin K and its implications for human health.
References
- 1. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phylloquinone and Menaquinone-4 Tissue Distribution at Different Life Stages in Male and Female Sprague-Dawley Rats Fed Different VK Levels Since Weaning or Subjected to a 40% Calorie Restriction since Adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Menaquinone-7-13C6: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Menaquinone-7-13C6, a stable isotope-labeled form of Vitamin K2.
Core Disposal Principles
The fundamental principle for the disposal of this compound is to prevent its release into the environment and to adhere to all applicable regulations.[1] Waste materials must be managed in accordance with federal, state, and local environmental control regulations.[1] It is recommended to engage a licensed professional waste disposal service for this purpose.[1]
Step-by-Step Disposal Procedure
-
Initial Assessment : Determine if the this compound is surplus, non-recyclable, or contaminated. This initial classification will guide the disposal pathway.
-
Containment :
-
Labeling : Clearly label the waste container with the chemical name ("this compound") and any other required hazard information as per your institution's and local regulations' guidelines.
-
Storage : Store the waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents. Follow the storage temperature recommendations, which are typically room temperature, away from light and moisture.
-
Engage a Licensed Disposal Company :
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.
-
Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS).
-
-
Documentation : Maintain a record of the disposal process, including the name of the disposal company, the date of pickup, and the amount of waste disposed of.
Quantitative Data Summary
The Safety Data Sheet for this compound does not provide specific quantitative data regarding disposal limits or concentrations. The primary guideline is to dispose of the unused product in its entirety through a licensed service.
| Parameter | Value | Source |
| Recommended Disposal Method | Offer to a licensed disposal company | |
| Environmental Release | Avoid release to the environment |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
